molecular formula C10H12O4 B143354 Ethyl 2,4-dihydroxyphenylacetate CAS No. 67828-62-0

Ethyl 2,4-dihydroxyphenylacetate

Número de catálogo: B143354
Número CAS: 67828-62-0
Peso molecular: 196.20 g/mol
Clave InChI: GADHUKQASVRNQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2,4-dihydroxyphenylacetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 2-(2,4-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADHUKQASVRNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3070678
Record name Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67828-62-0
Record name Ethyl 2,4-dihydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67828-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-dihydroxyphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3070678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,4-dihydroxyphenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2,4-DIHYDROXYPHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877NUJ7ZJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl 2,4-dihydroxyphenylacetate: A Review of Available Technical Data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 67828-62-0 Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol

This technical guide provides a summary of the currently available information on Ethyl 2,4-dihydroxyphenylacetate. It is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this compound. It is important to note that detailed experimental data and biological studies on this specific isomer are limited in publicly accessible scientific literature.

Physicochemical Properties

PropertyValueSource/Notes
Appearance Off-white to light yellow powder[1]
Purity ≥98% to 99%[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Spectral Data

Specific experimental spectral data (NMR, IR, MS) for this compound are not widely published. Researchers interested in this compound would likely need to perform their own spectral analysis for structural confirmation.

Synthesis and Natural Occurrence

Synthesis: A definitive, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a patent exists outlining the synthesis of the parent compound, 2,4-dihydroxyphenylacetic acid, which could serve as a precursor for the ethyl ester. The synthesis of the parent acid involves the condensation of m-bromophenol and glyoxylic acid, followed by reduction and hydroxylation. Esterification of the resulting carboxylic acid would be the logical final step to obtain the ethyl ester.

Natural Occurrence: this compound has been reported to be isolated from the herbs of Diploclisia glaucescens.[2]

Biological Activity and Safety

Biological Activity: There is a significant lack of information regarding the specific biological activity, mechanism of action, and pharmacological profile of this compound. Studies on related isomers, such as Ethyl 4-hydroxyphenylacetate, have suggested potential as a selective inhibitor of monoamine oxidase A. Another related compound, Ethyl 3,4-dihydroxybenzoate, has been investigated for its ability to potentiate antibiotic activity by inhibiting bacterial efflux pumps. However, it is not possible to extrapolate these findings to this compound without dedicated experimental evidence.

Safety Information: A specific Safety Data Sheet (SDS) for this compound (CAS 67828-62-0) is not readily available from major chemical suppliers. Safety information for related compounds, such as 3,4-Dihydroxyphenylacetic acid and Ethyl 4-hydroxyphenylacetate, indicates potential for skin, eye, and respiratory irritation.[3][4][5] Standard laboratory safety precautions, including the use of personal protective equipment, are strongly advised when handling this compound.

Experimental Protocols and Methodologies

Due to the limited published research on this compound, detailed experimental protocols for its use in biological assays or for the characterization of its activity are not available.

Signaling Pathways and Experimental Workflows

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific signaling pathways. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

Logical Relationship for Synthesis:

The following diagram illustrates a potential logical workflow for the synthesis of this compound based on the synthesis of its parent acid.

G Potential Synthesis Workflow cluster_0 Synthesis of 2,4-Dihydroxyphenylacetic Acid cluster_1 Esterification m-Bromophenol m-Bromophenol Condensation Condensation m-Bromophenol->Condensation Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Condensation p-Hydroxy-o-bromomandelic Acid p-Hydroxy-o-bromomandelic Acid Condensation->p-Hydroxy-o-bromomandelic Acid Reduction Reduction p-Hydroxy-o-bromomandelic Acid->Reduction p-Hydroxy-o-bromophenylacetic Acid p-Hydroxy-o-bromophenylacetic Acid Reduction->p-Hydroxy-o-bromophenylacetic Acid Hydroxylation Hydroxylation p-Hydroxy-o-bromophenylacetic Acid->Hydroxylation 2,4-Dihydroxyphenylacetic Acid 2,4-Dihydroxyphenylacetic Acid Hydroxylation->2,4-Dihydroxyphenylacetic Acid Esterification Reaction Esterification Reaction 2,4-Dihydroxyphenylacetic Acid->Esterification Reaction Ethanol Ethanol Ethanol->Esterification Reaction This compound This compound Esterification Reaction->this compound

Caption: Potential Synthesis Workflow for this compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive technical data in the public domain. While its basic chemical identity is established, critical information regarding its physicochemical properties, spectral characteristics, biological activity, and safety profile is largely unavailable. The information that does exist often pertains to its isomers or parent compounds, and such data should be used with caution as a direct representation of the properties of this compound. Further research is required to fully characterize this compound and to determine its potential for applications in drug development and other scientific fields.

References

What are the physical and chemical properties of Ethyl 2,4-dihydroxyphenylacetate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxyphenylacetate is a phenolic compound naturally occurring in the plant species Diploclisia glaucescens. As a member of the dihydroxyphenylacetate class, it holds potential for investigation in various research and drug development applications. This technical guide provides a summary of the known physical and chemical properties of this compound, alongside predicted data based on analogous compounds. It also outlines general experimental protocols for the synthesis and purification of similar phenolic esters and discusses potential biological activities and signaling pathways associated with this class of molecules. Due to the limited availability of direct experimental data for this specific compound, this guide serves as a foundational resource to inform future research endeavors.

Chemical and Physical Properties

Direct experimental data for the physical properties of this compound is limited in publicly accessible databases. The following tables summarize the known identifiers and predicted physicochemical properties.

Identification
PropertyValueSource
Chemical Name This compound-
CAS Number 67828-62-0[1][2]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Synonyms Ethyl 2-(2,4-dihydroxyphenyl)acetate, Benzeneacetic acid, 2,4-dihydroxy-, ethyl ester[2]
Natural Source Diploclisia glaucescens-
Predicted Physicochemical Properties

The following properties have been predicted using computational models due to the absence of comprehensive experimental data.

PropertyPredicted ValueNotes
Boiling Point 346.2 ± 11.0 °CPredicted
Density 1.260 ± 0.06 g/cm³Predicted
pKa 9.51 ± 0.35Predicted
LogP 1.134Estimated

Appearance: Off-white to light yellow powder has been noted by some suppliers.

Solubility: While specific solubility data is unavailable, as a phenolic ester, it is expected to be soluble in polar organic solvents such as ethanol (B145695), methanol, acetone, and ethyl acetate (B1210297), with limited solubility in water and nonpolar solvents like hexane (B92381).

Spectroscopic Data (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm, showing coupling patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

  • Methylene (B1212753) Protons (-CH₂-): A singlet is expected around 3.5-4.0 ppm for the methylene group adjacent to the carbonyl and aromatic ring.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.1-4.3 ppm for the -OCH₂- group and a triplet around 1.2-1.4 ppm for the -CH₃ group.

  • Hydroxyl Protons (-OH): Two broad singlets, which may appear at various chemical shifts depending on the solvent and concentration, are expected for the two phenolic hydroxyl groups.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (C=O): A signal is anticipated in the region of 170-175 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (100-160 ppm). The carbons bearing the hydroxyl groups will be shifted downfield.

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm is predicted for the methylene carbon.

  • Ethyl Ester Carbons (-OCH₂CH₃): A signal for the -OCH₂- carbon is expected around 60-65 ppm, and a signal for the -CH₃ carbon around 14-15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl groups.

  • C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption band around 1715-1735 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ester and phenol (B47542) C-O bonds.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion Peak (M⁺): Expected at m/z = 196.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29). Cleavage of the C-C bond between the methylene group and the aromatic ring could also occur.

Experimental Protocols (General Methodologies)

Specific, validated experimental protocols for this compound are not available. The following sections describe general methodologies for the synthesis and purification of similar phenolic compounds that can be adapted for this target molecule.

Synthesis: Fischer Esterification of 2,4-Dihydroxyphenylacetic Acid

A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.

Reaction:

2,4-Dihydroxyphenylacetic Acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)

Materials:

  • 2,4-Dihydroxyphenylacetic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Distilled water

Procedure:

  • To a round-bottom flask, add 2,4-dihydroxyphenylacetic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_reaction Reaction Setup cluster_workup Workup 2,4-Dihydroxyphenylacetic Acid 2,4-Dihydroxyphenylacetic Acid Reflux Reflux 2,4-Dihydroxyphenylacetic Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H2SO4 H2SO4->Reflux Neutralization Neutralization Reflux->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Crude Product Crude Product Evaporation->Crude Product

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Purification: Column Chromatography

The crude product can be purified using silica (B1680970) gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., a hexane/ethyl acetate mixture).

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Caption: Workflow for the purification of this compound by column chromatography.

Biological Activity and Signaling Pathways

While there is no specific research on the biological activities of this compound, its natural source, Diploclisia glaucescens, has been traditionally used in folk medicine for various ailments.[3] Phytochemical analyses of this plant have revealed the presence of tannins, alkaloids, proteins, and other bioactive compounds.[3]

Phenolic compounds, as a broad class, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[4][5][6] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathways

Phenolic compounds can influence inflammatory responses by interacting with several signaling cascades. A generalized representation of these interactions is depicted below. It is important to note that this is a general model, and the specific effects of this compound have not been experimentally determined.

G cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS, Cytokines LPS, Cytokines MAPK MAPK LPS, Cytokines->MAPK NF-kB NF-kB LPS, Cytokines->NF-kB AP-1 AP-1 MAPK->AP-1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines iNOS, COX-2 iNOS, COX-2 AP-1->iNOS, COX-2 Ethyl_2,4-dihydroxyphenylacetate This compound (Hypothesized) Ethyl_2,4-dihydroxyphenylacetate->MAPK Inhibition Ethyl_2,4-dihydroxyphenylacetate->NF-kB Inhibition

References

Unveiling Ethyl 2,4-dihydroxyphenylacetate: A Technical Guide to its Natural Sourcing and Isolation from Diploclisia glaucescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing and isolation of Ethyl 2,4-dihydroxyphenylacetate, a phenolic compound found in the medicinal plant Diploclisia glaucescens. While this plant is a known source of this compound, this guide also furnishes a detailed, generalized experimental protocol for its isolation, alongside a review of its potential biological activities and associated signaling pathways based on current scientific understanding of related phenolic compounds.

Natural Source: Diploclisia glaucescens

Diploclisia glaucescens (Blume) Diels, a member of the Menispermaceae family, is a climbing shrub found in Southeast Asia. Traditionally, various parts of this plant have been used in folk medicine. Phytochemical investigations have revealed a diverse array of secondary metabolites within D. glaucescens, including triterpenoids, ecdysteroids, and various phenolic compounds. Among these is this compound, a compound of interest for its potential pharmacological activities.

Experimental Protocol for Isolation

While a specific, detailed protocol for the isolation of this compound from Diploclisia glaucescens is not extensively documented in publicly available literature, a general methodology can be adapted from established procedures for isolating other chemical constituents from this plant. The following protocol outlines a logical workflow for the extraction, fractionation, and purification of this target compound.

2.1. Plant Material Collection and Preparation

  • Collection: The stems or leaves of Diploclisia glaucescens should be collected and authenticated by a plant taxonomist.

  • Preparation: The collected plant material is washed, shade-dried, and then pulverized into a coarse powder to increase the surface area for efficient extraction.

2.2. Extraction

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, using a Soxhlet apparatus or maceration with intermittent shaking.

  • Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Fractionation

The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • n-Hexane Fractionation: To remove non-polar constituents like fats and waxes.

  • Ethyl Acetate (B1210297) Fractionation: this compound, being a moderately polar phenolic compound, is expected to be predominantly present in this fraction.

  • n-Butanol Fractionation: To isolate more polar compounds.

The ethyl acetate fraction is collected and concentrated.

2.4. Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to chromatographic techniques for the isolation of the pure compound.

  • Column Chromatography: The fraction is loaded onto a silica (B1680970) gel column and eluted with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient.

2.5. Characterization

The purified this compound is characterized using spectroscopic methods to confirm its structure.

experimental_workflow plant_material Diploclisia glaucescens (Powdered) extraction Soxhlet Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1. Generalized workflow for the isolation of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound from D. glaucescens, the following tables present representative spectroscopic data for the parent compound, 2,4-dihydroxyphenylacetic acid, and the related isomer, Ethyl 4-hydroxyphenylacetate, which can serve as a reference for characterization.

Table 1: Spectroscopic Data for 2,4-Dihydroxyphenylacetic Acid

Technique Data
¹H NMR Representative shifts (ppm): Aromatic protons (~6.2-7.0), Methylene protons (~3.5)
¹³C NMR Representative shifts (ppm): Carbonyl (~175), Aromatic carbons (~102-157), Methylene carbon (~35)
Mass Spec. Molecular Ion [M+H]⁺: m/z 169.04

Table 2: Spectroscopic Data for Ethyl 4-hydroxyphenylacetate

Technique Data
¹H NMR Representative shifts (ppm): Aromatic protons (~6.7-7.1), Ethyl quartet (~4.1), Methylene singlet (~3.5), Ethyl triplet (~1.2)
¹³C NMR Representative shifts (ppm): Carbonyl (~172), Aromatic carbons (~115-155), Ethyl CH₂ (~61), Methylene carbon (~40), Ethyl CH₃ (~14)
Mass Spec. Molecular Ion [M]⁺: m/z 180.08

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, based on the known activities of other simple phenolic compounds and dihydroxyphenylacetate derivatives, several potential areas of pharmacological interest can be inferred.

4.1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The dihydroxy substitution on the phenyl ring of this compound suggests it may possess significant antioxidant potential. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.

4.2. Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound could influence inflammatory responses through the inhibition of pro-inflammatory enzymes and cytokines.

4.3. Potential Modulation of Signaling Pathways

Simple phenolic compounds have been shown to interact with various cellular signaling pathways. The potential pathways that could be modulated by this compound include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammation. Inhibition of this pathway would lead to a downregulation of pro-inflammatory gene expression.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of MAPK signaling could have implications in cancer and inflammatory diseases.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This is a critical pathway in the cellular defense against oxidative stress. Activation of Nrf2 by phenolic compounds can lead to the upregulation of antioxidant and detoxification enzymes.

signaling_pathways compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition mapk MAPK Pathways compound->mapk Modulation nrf2 Nrf2 Pathway compound->nrf2 Activation inflammation Inflammation nfkb->inflammation cell_proliferation Cell Proliferation & Apoptosis mapk->cell_proliferation oxidative_stress Oxidative Stress nrf2->oxidative_stress

Figure 2. Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound from Diploclisia glaucescens represents a promising natural product for further investigation. The generalized isolation protocol provided in this guide offers a starting point for researchers to obtain this compound for pharmacological studies. Future research should focus on optimizing the isolation procedure to improve yields, conducting comprehensive spectroscopic analysis for full structural elucidation, and performing in-depth biological assays to validate its antioxidant, anti-inflammatory, and other potential therapeutic activities, as well as to elucidate the specific signaling pathways involved. Such studies will be crucial in unlocking the full therapeutic potential of this natural compound for drug development.

The Rising Therapeutic Potential of Dihydroxyphenylacetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyphenylacetate derivatives, a class of phenolic compounds, are emerging as significant players in the quest for novel therapeutic agents. This technical guide provides an in-depth analysis of their potential biological activities, with a primary focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Drawing from a comprehensive review of preclinical data, this document summarizes key quantitative findings, details essential experimental methodologies, and elucidates the underlying signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, aiming to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Core Biological Activities of Dihydroxyphenylacetate Derivatives

Dihydroxyphenylacetate derivatives, including the well-studied 3,4-dihydroxyphenylacetic acid (DOPAC) and 2,5-dihydroxyphenylacetic acid (homogentisic acid), exhibit a range of biological effects primarily attributed to their catechol or hydroquinone (B1673460) structures. These moieties confer potent antioxidant properties, which are believed to be the foundation for their other therapeutic activities.

Antioxidant Activity

The capacity of dihydroxyphenylacetate derivatives to scavenge free radicals and mitigate oxidative stress is a cornerstone of their biological profile. This activity is crucial in preventing cellular damage implicated in a multitude of chronic diseases.

Table 1: Antioxidant Activity of Dihydroxyphenylacetate Derivatives

Compound/DerivativeAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)Source
3,4-Dihydroxyphenylacetic acid (DOPAC)DPPH Radical Scavenging>100Quercetin (B1663063)-[1]
Amidoester derivative of DOPACDPPH Radical Scavenging17--[2]
3,4,5-Trihydroxyphenylacetamide derivativesDPPH Radical ScavengingMore potent than Vitamin CVitamin C-[3]
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708)DPPH Radical ScavengingPotentBHA, BHT, α-tocopherol, Trolox-[4]
3,5-dihydroxy benzoic acidDPPH Radical ScavengingHigh Activity--[5]
Gentisic acid (2,5-dihydroxybenzoic acid)DPPH Radical ScavengingHigh Activity--[5]
3,4-dihydroxybenzoic acidDPPH Radical ScavengingHigh Activity--[5]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Dihydroxyphenylacetate derivatives have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Dihydroxyphenylacetate Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)EffectSource
3,4-Dihydroxyphenylacetic acid (DHAA)T2D miceIn vivo-Decreased LPS and IL-6, increased IL-10[6]
Dihydrocaffeic acid (DHCA)Raw264.7 macrophagesLPS-induced gene expression-Down-regulation of inflammatory genes[7]
Neuroprotective Effects

The potential to protect neurons from damage and degeneration positions dihydroxyphenylacetate derivatives as promising candidates for the treatment of neurodegenerative diseases. Their antioxidant and anti-inflammatory properties are key to this neuroprotective action.

Table 3: Neuroprotective Activity of Dihydroxyphenylacetate Derivatives

Compound/DerivativeCell LineAssayEffectSource
Dopamine (B1211576) (precursor of DOPAC)SH-SY5Y neuroblastoma cellsCytotoxicityInduced cytotoxicity, reversed by antioxidants[8]
alpha-Synuclein (related to dopamine metabolism)SH-SY5Y neuroblastoma cellsDopamine toxicityIncreased resistance to oxidative insults[9]
Anticancer Activity

Emerging evidence suggests that some dihydroxyphenylacetate derivatives possess antiproliferative and cytotoxic effects against various cancer cell lines, opening new avenues for cancer therapy research.

Table 4: Anticancer Activity of Dihydroxyphenylacetate Derivatives

Compound/DerivativeCell Line(s)IC50 (µM)Source
Caffeic acid 3,4-dihydroxyphenethyl ester56-cell line panelVaried[10]
Tetrazole-hydrazone derivativesA549 and C6Significant activity[11]
Indole-based caffeic acid amidesVarious50.98 - 136.8[12]
Sulfurated derivatives of caffeic and ferulic acidsHCT-116Micromolar range[13]

Key Signaling Pathways

The biological activities of dihydroxyphenylacetate derivatives are mediated through the modulation of specific intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Dihydroxyphenylacetate derivatives are thought to exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces DHPAD Dihydroxyphenylacetate Derivatives DHPAD->IKK Inhibits

NF-κB signaling pathway inhibition.
CREB/BDNF Signaling Pathway in Neuroprotection

The cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) pathway is critical for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by dihydroxyphenylacetate derivatives may underlie their neuroprotective effects.

CREB_BDNF_Pathway DHPAD Dihydroxyphenylacetate Derivatives PKA PKA DHPAD->PKA Activates ROS Oxidative Stress ROS->PKA Inhibits CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB BDNF BDNF Gene Expression pCREB->BDNF Induces Survival Neuronal Survival & Synaptic Plasticity BDNF->Survival Promotes

CREB/BDNF pathway activation.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of dihydroxyphenylacetate derivatives. This section details the methodologies for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard to the DPPH solution.

    • Include a control well with methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Anti-inflammatory Activity)

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve.

    • Determine the IC50 value for the inhibition of NO production.

MTT Assay for Cell Viability (Neuroprotection and Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Treatment:

    • Neuroprotection: Culture neuronal cells (e.g., SH-SY5Y) and treat them with a neurotoxin (e.g., 6-hydroxydopamine or MPP+) in the presence or absence of the test compound.

    • Anticancer: Culture cancer cells (e.g., HeLa, MCF-7) and treat them with various concentrations of the test compound.

  • Assay Procedure:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength between 540 and 590 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for cytotoxicity or the EC50 value for neuroprotection.

Experimental and Synthesis Workflows

Systematic workflows are crucial for the efficient screening and development of dihydroxyphenylacetate derivatives.

Experimental_Workflow Start Synthesis of Dihydroxyphenylacetate Derivatives Screening Initial Biological Screening Start->Screening Antioxidant Antioxidant Assays (DPPH, ABTS) Screening->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) Screening->AntiInflammatory Neuroprotection Neuroprotection Assays (Cell Viability) Screening->Neuroprotection Anticancer Anticancer Assays (Cytotoxicity) Screening->Anticancer Hit Hit Identification & Lead Optimization Antioxidant->Hit AntiInflammatory->Hit Neuroprotection->Hit Anticancer->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Pathway Signaling Pathway Analysis (Western Blot) Mechanism->Pathway InVivo In Vivo Animal Models Mechanism->InVivo

General experimental workflow.

Conclusion and Future Directions

Dihydroxyphenylacetate derivatives represent a promising class of compounds with multifaceted biological activities. Their potent antioxidant and anti-inflammatory properties provide a strong foundation for their therapeutic potential in a wide range of diseases, including neurodegenerative disorders and cancer. The synthesis of ester and amide derivatives has shown to enhance their biological efficacy, offering a viable strategy for lead optimization.

Future research should focus on:

  • Expanding the chemical library: Synthesizing and screening a broader range of dihydroxyphenylacetate derivatives to establish comprehensive structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling: Evaluating the therapeutic potential and toxicological profile of lead compounds in relevant animal models of disease.

  • Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to optimize their drug-like characteristics.

The continued investigation of dihydroxyphenylacetate derivatives holds significant promise for the development of novel and effective therapies for some of the most challenging diseases of our time.

References

A Guide to the Thermogravimetric Analysis of Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,4-dihydroxyphenylacetate is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol .[1][2][3] Understanding its thermal behavior is crucial for predicting its stability during storage, processing, and formulation.

Experimental Protocol: Thermogravimetric Analysis

A detailed experimental protocol is essential for obtaining reproducible and accurate TGA data. The following procedure outlines the key steps for the analysis of this compound.

1. Instrumentation and Calibration:

  • A calibrated thermogravimetric analyzer is required. Calibration should be performed for mass and temperature using certified reference materials.

2. Sample Preparation:

  • Ensure the this compound sample is pure and dry.[1]

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Record the exact sample weight.

3. Experimental Conditions:

  • Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired information. An inert atmosphere is typically used to study thermal decomposition without oxidation.

  • Flow Rate: A constant gas flow rate of 20-50 mL/min is recommended.

  • Heating Rate: A linear heating rate of 10 °C/min is a common starting point. Different heating rates can be used to study the kinetics of decomposition.

  • Temperature Range: A typical temperature range for organic compounds is from ambient temperature to 600-800 °C.

4. Data Acquisition:

  • The instrument will record the sample mass as a function of temperature and time.

  • The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature).

Data Presentation

The quantitative data obtained from the TGA experiment should be summarized in a clear and structured table. This allows for easy comparison and interpretation of the results.

ParameterValue (°C)Mass Loss (%)
Onset Temperature (Tonset)
Peak Decomposition Temperature (Tpeak)
Final Temperature (Tfinal)
Residual Mass at 600 °C
  • Tonset: The temperature at which significant mass loss begins.

  • Tpeak: The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.

  • Tfinal: The temperature at which the decomposition step is complete.

  • Mass Loss (%): The percentage of the initial sample mass lost during a specific decomposition step.

  • Residual Mass (%): The percentage of the initial sample mass remaining at the end of the experiment.

Visualizing the Experimental Workflow and a Hypothetical Decomposition Pathway

Diagrams are powerful tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for TGA and a hypothetical thermal decomposition pathway for this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing start Start sample Weigh Sample (5-10 mg) start->sample pan Place in TGA Pan sample->pan instrument Load Sample into TGA pan->instrument conditions Set Experimental Conditions (Atmosphere, Heating Rate) instrument->conditions run Run Analysis conditions->run acquire Acquire Mass vs. Temp Data run->acquire plot Generate TGA/DTG Curves acquire->plot analyze Analyze Data (Tonset, Tpeak, Mass Loss) plot->analyze end end analyze->end End Decomposition_Pathway cluster_step1 Step 1: De-esterification cluster_step2 Step 2: Decarboxylation cluster_final Final Residue compound This compound (C10H12O4) intermediate 2,4-dihydroxyphenylacetic acid (C8H8O4) compound->intermediate ΔT product1 Ethene (C2H4) intermediate->product1 ΔT intermediate2 4-methylresorcinol (C7H8O2) intermediate->intermediate2 ΔT product2 Carbon Dioxide (CO2) intermediate2->product2 ΔT residue Char intermediate2->residue ΔT

References

A Technical Guide to the Mechanisms of Action of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenolic compounds are a diverse group of secondary metabolites found ubiquitously in plants, playing a crucial role in their defense mechanisms against pathogens and oxidative stress.[1][2] For researchers, scientists, and drug development professionals, these compounds represent a significant reservoir of bioactive molecules with therapeutic potential. Their well-documented health benefits, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, are attributed to a variety of complex mechanisms of action.[3][4][5] This technical guide provides an in-depth exploration of these core mechanisms, supported by experimental protocols, quantitative data, and detailed signaling pathway diagrams to facilitate a comprehensive understanding for research and development applications.

Core Antioxidant Mechanisms

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous chronic diseases. Phenolic compounds are potent antioxidants that can mitigate oxidative damage through several key mechanisms.[1][6]

Primary Mechanisms of Antioxidant Action:

  • Radical Scavenging: The primary antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process known as radical scavenging.[6][7] The efficacy of this action is largely determined by the structure of the phenolic compound, including the number and position of hydroxyl groups.[8] This can occur via two main pathways:

    • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•).

    • Single Electron Transfer (SET): The phenolic compound donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion.[3]

  • Metal Ion Chelation: Certain phenolic compounds can bind to transition metal ions like iron and copper, which are known to catalyze the formation of ROS. By chelating these metals, phenolics prevent them from participating in oxidative reactions.[3][6][7]

  • Enzyme Modulation: Phenolics can inhibit the activity of enzymes that generate ROS, such as xanthine (B1682287) oxidase, and can also induce the expression of antioxidant enzymes, further bolstering the cellular defense system.[6]

cluster_main Phenolic Compound Action cluster_mechanisms Core Mechanisms cluster_effects Primary Effects PC Phenolic Compound Antioxidant Antioxidant PC->Antioxidant AntiInflammatory Anti-inflammatory PC->AntiInflammatory Anticancer Anticancer PC->Anticancer Antimicrobial Antimicrobial PC->Antimicrobial ROS Neutralize ROS Antioxidant->ROS Mediators Inhibit Pro-inflammatory Mediators AntiInflammatory->Mediators Apoptosis Induce Apoptosis & Cell Cycle Arrest Anticancer->Apoptosis Growth Inhibit Microbial Growth Antimicrobial->Growth cluster_pathways Antioxidant Pathways ROS Reactive Oxygen Species (Free Radicals) HAT Hydrogen Atom Transfer (HAT) ROS->HAT SET Single Electron Transfer (SET) ROS->SET Phenol Phenolic Compound (ArOH) Phenol->HAT Phenol->SET Chelation Metal Chelation Phenol->Chelation Metal Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal->Chelation Neutralized Neutralized Radical & Stable Phenoxyl Radical HAT->Neutralized SET->Neutralized Chelated Inactive Metal Complex Chelation->Chelated cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Prepare Phenolic Compound Extract dpph1 Mix Extract with DPPH Radical Solution start->dpph1 abts1 Mix Extract with ABTS•+ Solution start->abts1 frap1 Mix Extract with FRAP Reagent (Fe³⁺) start->frap1 dpph2 Incubate in Dark (30-60 min) dpph1->dpph2 dpph3 Measure Absorbance at ~517 nm dpph2->dpph3 end Calculate Antioxidant Capacity (IC50 or TEAC) dpph3->end abts2 Incubate (e.g., 60 min) abts1->abts2 abts3 Measure Absorbance at ~734 nm abts2->abts3 abts3->end frap2 Incubate at 37°C (e.g., 30 min) frap1->frap2 frap3 Measure Absorbance of Fe²⁺ Complex at ~593 nm frap2->frap3 frap3->end Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Nucleus NF-κB Nuclear Translocation NFkB_Release->NFkB_Nucleus Transcription Gene Transcription NFkB_Nucleus->Transcription Response Pro-inflammatory Response (COX-2, iNOS, TNF-α, IL-6) Transcription->Response Phenol Phenolic Compounds Phenol->IKK Inhibition Phenol->IkB Inhibition Phenol->NFkB_Nucleus Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Activation Receptor->PI3K PIP2 PIP2 → PIP3 PI3K->PIP2 Akt Akt Activation (p-Akt) PIP2->Akt mTOR mTOR Activation Akt->mTOR Response Cell Proliferation, Growth & Survival mTOR->Response Phenol Phenolic Compounds Phenol->PI3K Inhibition Phenol->Akt Inhibition Phenol->mTOR Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenol Phenolic Compounds DR ↑ Death Receptors (e.g., Fas) Phenol->DR Bcl2 ↓ Bcl-2 (Anti-apoptotic) ↑ Bax (Pro-apoptotic) Phenol->Bcl2 C8 Caspase-8 Activation DR->C8 C3 Caspase-3 (Executioner) Activation C8->C3 Mito Mitochondrial Stress & Cytochrome c Release Bcl2->Mito C9 Caspase-9 Activation Mito->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis cluster_broth Broth Microdilution (Quantitative) cluster_disk Disk Diffusion (Qualitative) start Isolate & Culture Test Microorganism broth1 Prepare Serial Dilutions of Compound in 96-well Plate start->broth1 disk1 Inoculate Agar Plate with Microorganism start->disk1 broth2 Inoculate Wells with Standardized Microorganism broth1->broth2 broth3 Incubate (e.g., 24h at 37°C) broth2->broth3 broth4 Observe Turbidity to Find Lowest Concentration with No Growth broth3->broth4 end_broth Determine MIC Value broth4->end_broth disk2 Place Compound-impregnated Disk on Agar Surface disk1->disk2 disk3 Incubate (e.g., 24h at 37°C) disk2->disk3 disk4 Measure Diameter of the Zone of Inhibition disk3->disk4 end_disk Assess Susceptibility (Susceptible/Resistant) disk4->end_disk

References

Methodological & Application

Synthesis of Ethyl 2,4-dihydroxyphenylacetate from 2,4-dihydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 2,4-dihydroxyphenylacetate from 2,4-dihydroxyphenylacetic acid via Fischer esterification. This method is a classic and effective approach for the esterification of carboxylic acids. The provided protocol is based on established chemical principles and is intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

This compound is a phenolic compound that can be isolated from the herb Diploclisia glaucescens.[1] In the field of drug development, chemical intermediates are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs).[2][3] The synthesis of esters, such as this compound, is a fundamental transformation in medicinal chemistry, often utilized to modify the physicochemical properties of a molecule to enhance its biological activity or pharmacokinetic profile. Fischer esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is reversible, and therefore, conditions are often optimized to drive the equilibrium towards the product side.[6][7]

Principle of the Method

The synthesis of this compound is achieved through the Fischer esterification of 2,4-dihydroxyphenylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is heated under reflux to increase the reaction rate. The use of a large excess of ethanol serves both as the reactant and the solvent, which helps to shift the reaction equilibrium towards the formation of the ester product.

The reaction scheme is as follows:

2,4-dihydroxyphenylacetic acid + Ethanol ⇌ this compound + Water

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • 2,4-dihydroxyphenylacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxyphenylacetic acid.

  • Add a significant excess of absolute ethanol to the flask. The ethanol will act as both the solvent and the reactant.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Reflux: Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle. Heat the mixture to a gentle reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as determined by TLC or after a set time), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary to achieve high purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the exact yield may vary depending on the specific reaction scale and conditions.

ParameterValueReference
Starting Material 2,4-dihydroxyphenylacetic acid
Reagent Absolute Ethanol
Catalyst Concentrated Sulfuric Acid[4][5]
Reaction Type Fischer Esterification[4][5]
Reaction Temperature Reflux
Purity of Commercial Product ≥98%[8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 2,4-dihydroxyphenylacetic acid + Ethanol + H₂SO₄ (cat.) Reflux Heat under Reflux Start->Reflux Reaction Mixture Neutralization Neutralize with NaHCO₃ Reflux->Neutralization Cooling Extraction Extract with Ethyl Acetate Neutralization->Extraction Washing Wash with Water Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Column Chromatography (Optional) Solvent_Removal->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. Its phenolic and ester functional groups provide reactive handles for further chemical modifications. For instance, derivatives of dihydroxybenzoic acids have been investigated for their antimicrobial and antiproliferative activities.[9] The core structure of dihydroxyphenylacetic acid is found in various biologically active compounds, and its ester derivatives can be used to create libraries of compounds for screening against various biological targets. The esterification of the carboxylic acid can modulate properties such as lipophilicity, which is a critical parameter for drug absorption and distribution in the body. While specific applications of this compound in marketed drugs are not widely documented, its role as a precursor highlights its importance in the broader context of pharmaceutical research and development.

References

Application Notes and Protocols for the Purity Analysis of Ethyl 2,4-dihydroxyphenylacetate by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxyphenylacetate is a phenolic compound of interest in pharmaceutical and chemical research. Ensuring the purity and stability of this compound is critical for its intended application. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting known impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful tool for the identification of unknown impurities and degradation products, offering higher sensitivity and specificity.

This document provides detailed protocols for the analysis of this compound purity using both HPLC-UV and LC-MS methods. It includes procedures for sample preparation, method validation, and a discussion on potential impurities and degradation products based on the compound's chemical structure.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for developing a stability-indicating analytical method. For this compound, impurities can originate from the synthesis process or from degradation.

Process-Related Impurities:

The synthesis of this compound likely involves the Fischer esterification of 2,4-dihydroxyphenylacetic acid with ethanol (B145695) in the presence of an acid catalyst.[1][2][3][4][5] Potential process-related impurities include:

  • 2,4-Dihydroxyphenylacetic acid: Unreacted starting material.

  • Diethyl ether: A potential by-product from the reaction of ethanol with the acid catalyst.

  • Polymers or condensation products: Arising from side reactions of the starting material or product under acidic and heated conditions.

Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[6] Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis of the ester and oxidation of the dihydroxy-phenyl ring.

  • Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form 2,4-dihydroxyphenylacetic acid and ethanol .[7][8]

  • Oxidation: The 2,4-dihydroxy-phenyl moiety (a resorcinol (B1680541) structure) is susceptible to oxidation, especially in the presence of oxidizing agents, light, or heat. This can lead to the formation of colored quinone-type species and other oxidative degradation products. The aerobic biodegradation of phenols often proceeds through the formation of catechol, which is then further degraded.[9][10]

HPLC-UV Method for Purity Assay

This method is suitable for the quantitative determination of this compound purity and for monitoring the presence of known impurities.

3.1. Experimental Protocol: HPLC-UV

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 30 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water, mix well, and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 100 mL of methanol (B129727) in a volumetric flask to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3.2. Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Linear Range 1 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.

3.3. HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (A: 0.1% HCOOH in H2O, B: ACN) equilibration Equilibrate HPLC System prep_mobile_phase->equilibration prep_standard Prepare Standard Solution (100 µg/mL in Methanol) injection Inject 10 µL of Sample/Standard prep_standard->injection prep_sample Prepare Sample Solution (100 µg/mL in Methanol) prep_sample->injection equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection at 280 nm separation->detection integration Integrate Chromatographic Peaks detection->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Purity and Impurity Levels calibration->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Sample Solution (10 µg/mL in Methanol) injection Inject 5 µL of Sample prep_sample->injection forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) forced_degradation->injection separation UPLC Separation (C18 Column, Gradient Elution) injection->separation ionization Electrospray Ionization (Positive and Negative Modes) separation->ionization mass_analysis Mass Analysis (Q-TOF or QqQ) ionization->mass_analysis peak_detection Detect Impurity Peaks mass_analysis->peak_detection mass_extraction Extract Ion Chromatograms peak_detection->mass_extraction structure_elucidation Elucidate Structures (MS and MS/MS Spectra) mass_extraction->structure_elucidation

References

Application Notes and Protocols for Ethyl 2,4-dihydroxyphenylacetate in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 2,4-dihydroxyphenylacetate as an enzyme inhibitor, drawing upon evidence from structurally related compounds. Detailed protocols for key enzyme inhibition assays are provided to facilitate the investigation of its efficacy.

Introduction

This compound is a phenolic compound that holds promise as a modulator of enzyme activity. Its core structure, the 2,4-dihydroxyphenyl moiety (resorcinol functionality), is a well-established pharmacophore in a variety of enzyme inhibitors. This structural feature is particularly prevalent in inhibitors of tyrosinase and α-glucosidase, suggesting that this compound may exhibit similar inhibitory properties. These enzymes are significant targets in the cosmetic and pharmaceutical industries for the management of hyperpigmentation and type 2 diabetes, respectively.

Potential Applications in Enzyme Inhibition

Based on the inhibitory activities of structurally analogous compounds, this compound is a promising candidate for the inhibition of the following enzymes:

  • Tyrosinase: This copper-containing enzyme is a key regulator of melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are sought after for applications in skin lightening and the treatment of hyperpigmentation disorders. The 2,4-dihydroxy substitution pattern is a known feature of potent tyrosinase inhibitors.

  • α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the small intestine. Its inhibition can delay glucose absorption, a therapeutic strategy for managing postprandial hyperglycemia in patients with type 2 diabetes. Derivatives of the structurally similar 3,4-dihydroxyphenylacetic acid have demonstrated outstanding α-glucosidase inhibition.[1]

  • Carbonic Anhydrase: This class of metalloenzymes plays a crucial role in pH regulation and other physiological processes. While direct evidence for this compound is limited, various phenolic compounds have been shown to inhibit carbonic anhydrase isoforms.[2]

Quantitative Data Summary of Structurally Similar Compounds

To provide a comparative context for the potential inhibitory activity of this compound, the following table summarizes the IC50 values of related compounds against various enzymes.

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
2,2′,4,4′-TetrahydroxychalconeMushroom Tyrosinase0.07Kojic Acid-
2,4-DihydroxycinnamidesMushroom Tyrosinase0.0112 - 0.16Kojic Acid-
3,4-Dihydroxyphenylacetic Acid Derivative 5α-Glucosidase12.84 ± 0.52Acarbose873.34 ± 1.67
3,4-Dihydroxyphenylacetic Acid Derivative 4α-Glucosidase13.64 ± 0.58Acarbose873.34 ± 1.67
Phenolic CompoundshCA I1.07 - 4003--
Phenolic CompoundshCA II0.09 - 31.5--

Note: The data presented is for structurally related compounds and should be used as a guide for investigating this compound.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol outlines a colorimetric method to assess the inhibitory effect of this compound on mushroom tyrosinase activity, using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic acid (positive control)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in the buffer to achieve a range of test concentrations. The final DMSO concentration should not exceed 1%.

    • Prepare a stock solution of kojic acid in the buffer for use as a positive control.

  • Assay in 96-well Plate:

    • Add 40 µL of sodium phosphate buffer to each well.

    • Add 40 µL of the test sample solution (this compound at various concentrations), positive control (kojic acid), or buffer (for the negative control).

    • Add 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes.

  • Calculation of Inhibition:

    • Calculate the rate of reaction (slope) for each well.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Add Buffer, Inhibitor/Control, and Tyrosinase to 96-well plate P1->A1 P2 Prepare L-DOPA Solution A3 Add L-DOPA to initiate reaction P2->A3 P3 Prepare Inhibitor (this compound) & Control Solutions P3->A1 A2 Pre-incubate (10 min, 25°C) A1->A2 A2->A3 M1 Measure Absorbance at 475 nm (kinetic) A3->M1 C1 Calculate Reaction Rates M1->C1 C2 Determine % Inhibition C1->C2 C3 Calculate IC50 Value C2->C3 Alpha_Glucosidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare α-Glucosidase Solution A1 Add Inhibitor/Control and α-Glucosidase to 96-well plate P1->A1 P2 Prepare pNPG Solution A3 Add pNPG to initiate reaction P2->A3 P3 Prepare Inhibitor (this compound) & Control Solutions P3->A1 A2 Pre-incubate (15 min, 37°C) A1->A2 A2->A3 A4 Incubate (20 min, 37°C) A3->A4 A5 Stop reaction with Sodium Carbonate A4->A5 M1 Measure Absorbance at 405 nm A5->M1 C1 Determine % Inhibition M1->C1 C2 Calculate IC50 Value C1->C2 Carbonic_Anhydrase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis P1 Prepare hCA Solution A1 Add Buffer, hCA, and Inhibitor/Control to 96-well plate P1->A1 P2 Prepare p-NPA Solution A2 Initiate reaction with p-NPA P2->A2 P3 Prepare Inhibitor (this compound) & Control Solutions P3->A1 A1->A2 M1 Measure Absorbance at 400 nm (kinetic) A2->M1 C1 Calculate Reaction Rates M1->C1 C2 Determine % Inhibition C1->C2 C3 Calculate IC50 Value C2->C3

References

Application Notes and Protocols: Ethyl 2,4-dihydroxyphenylacetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 2,4-dihydroxyphenylacetate as a versatile intermediate in pharmaceutical synthesis, with a focus on the preparation of bioactive coumarin (B35378) derivatives. Detailed protocols and relevant biological data are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a phenolic compound that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a reactive resorcinol (B1680541) moiety and an ester functional group, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Notably, it is a key starting material for the synthesis of 7,8-dihydroxycoumarin derivatives, a class of compounds known for their antioxidant, anti-inflammatory, and anticancer activities.[2][3][4]

Chemical and Physical Properties

PropertyValue
CAS Number 67828-62-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Off-white to light yellow powder
Purity ≥98%
Storage Store at -20°C under an inert atmosphere

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical research is its use as a precursor for the synthesis of coumarin derivatives through the Pechmann condensation.[5] Coumarins are a prominent class of benzopyrones found in many plants and possess a wide range of biological activities.[6] The 7,8-dihydroxy substitution pattern, derived from this compound, is particularly significant for conferring potent antioxidant and anti-inflammatory properties.[3][4]

2.1. Synthesis of 7,8-Dihydroxycoumarin Derivatives

The Pechmann condensation is an acid-catalyzed reaction between a phenol (B47542) and a β-ketoester to form a coumarin.[5] In the case of this compound, the resorcinol-like ring readily undergoes cyclization with a suitable β-ketoester to yield a 7,8-dihydroxycoumarin.

Logical Relationship: Synthesis of 7,8-Dihydroxy-4-methylcoumarin (B1670369)

Ethyl_2_4_dihydroxyphenylacetate This compound Pechmann_Condensation Pechmann Condensation Ethyl_2_4_dihydroxyphenylacetate->Pechmann_Condensation Ethyl_acetoacetate Ethyl acetoacetate (B1235776) Ethyl_acetoacetate->Pechmann_Condensation Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) Acid_Catalyst->Pechmann_Condensation 7_8_dihydroxy_4_methylcoumarin 7,8-Dihydroxy-4-methylcoumarin Pechmann_Condensation->7_8_dihydroxy_4_methylcoumarin

Caption: Pechmann condensation of this compound.

Experimental Protocols

3.1. General Protocol for the Synthesis of 7,8-Dihydroxy-4-methylcoumarin via Pechmann Condensation

This protocol is based on established procedures for the Pechmann condensation of resorcinols with ethyl acetoacetate.[7][8][9]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or Amberlyst-15 as a solid acid catalyst)

  • Ethanol (B145695)

  • Ice-water bath

  • Round bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser (optional)

  • Filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly add concentrated sulfuric acid (5-10 eq) to the mixture while stirring in an ice-water bath to control the initial exothermic reaction.

  • After the addition of acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Gently heat the mixture to 60-70°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • A solid precipitate of 7,8-dihydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain the purified 7,8-dihydroxy-4-methylcoumarin.

Alternative Procedure using a Solid Acid Catalyst:

  • Combine this compound (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (10 mol%) in a round bottom flask.[8]

  • Heat the solvent-free mixture in an oil bath at 110°C with stirring for the required time (monitor by TLC).[8]

  • After the reaction is complete, cool the mixture and add ethanol to dissolve the product.

  • Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the ethanol from the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol.

Expected Yield: Based on analogous reactions with resorcinol, yields for the Pechmann condensation can range from moderate to excellent (40-95%), depending on the specific reaction conditions and catalyst used.[7][8]

Characterization Data for 7,8-Dihydroxy-4-methylcoumarin:

  • Appearance: Pale yellow solid.

  • Spectroscopic Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Biological Activities and Signaling Pathways of 7,8-Dihydroxycoumarin Derivatives

Derivatives of 7,8-dihydroxycoumarin have been shown to possess a range of biological activities that are of interest in drug development.

4.1. Antioxidant Activity 7,8-dihydroxycoumarins are potent antioxidants due to the catechol-like arrangement of the hydroxyl groups, which enables them to effectively scavenge free radicals.[1][3]

Quantitative Data on Antioxidant Activity of a 7,8-Dihydroxycoumarin Derivative [1]

AssayIC₅₀ (mg/mL) of 7,8-dihydroxy-3-(4-methylphenyl) coumarinIC₅₀ (mg/mL) of Gallic Acid (Standard)
DPPH Radical Scavenging0.076 ± 0.0030.075 ± 0.005

4.2. Anti-inflammatory Activity The anti-inflammatory effects of 7,8-dihydroxycoumarin derivatives are mediated, in part, through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[10] These pathways are crucial in the cellular response to inflammatory stimuli like TNF-α.

Signaling Pathway: Anti-inflammatory Action of 7,8-Dihydroxycoumarin Derivatives

TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK IKK TNFR->IKK MAPK_Kinases MAPK Kinases (ERK, JNK) TNFR->MAPK_Kinases I_kappa_B IκB IKK->I_kappa_B NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Nucleus Nucleus NF_kappa_B->Nucleus MAPK_Kinases->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, IL-8, CCL2) Nucleus->Pro_inflammatory_Genes 7_8_DHC 7,8-Dihydroxycoumarin Derivative 7_8_DHC->IKK 7_8_DHC->MAPK_Kinases cluster_0 Synthesis and Purification cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of 7,8-Dihydroxycoumarin Derivative Purification Purification and Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Purification->Cell_Culture Treatment Treatment with Coumarin Derivative Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-ERK, p-Akt, etc.) Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression

References

Application Notes and Protocols for Screening the Bioactivity of Novel Phenolic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic esters are a diverse class of compounds that have garnered significant interest in drug discovery due to their wide range of potential therapeutic activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The initial screening of novel phenolic esters is a critical step in identifying promising lead compounds for further development. This document provides a comprehensive guide to the experimental design for screening the bioactivity of these compounds, offering detailed protocols for a tiered screening approach.

A multi-tiered screening strategy is recommended to efficiently evaluate the bioactivity of novel phenolic esters. This approach begins with broad, rapid in vitro assays to assess antioxidant potential, followed by more specific enzyme inhibition and cell-based assays to investigate anti-inflammatory and cytotoxic effects. This systematic process allows for the prioritization of compounds with the most promising therapeutic profiles.

Experimental Workflow

The overall workflow for screening the bioactivity of novel phenolic esters is depicted below. This workflow ensures a systematic evaluation, starting from fundamental antioxidant properties and progressing to more complex cellular activities.

experimental_workflow cluster_0 Tier 1: Antioxidant Screening cluster_1 Tier 2: Enzyme Inhibition Screening cluster_2 Tier 3: Cell-Based Assays cluster_3 Data Analysis & Hit Selection DPPH DPPH Radical Scavenging Assay AChE Acetylcholinesterase (AChE) Inhibition Assay DPPH->AChE LOX Lipoxygenase (LOX) Inhibition Assay DPPH->LOX ABTS ABTS Radical Cation Decolorization Assay ABTS->AChE ABTS->LOX AntiInflammatory Anti-Inflammatory Assay (LPS-induced RAW 264.7) AChE->AntiInflammatory LOX->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) AntiInflammatory->Cytotoxicity DataAnalysis IC50/EC50 Determination Cytotoxicity->DataAnalysis HitSelection Prioritization of Lead Compounds DataAnalysis->HitSelection

Caption: A tiered approach for screening novel phenolic esters.

Data Presentation: Summary of Bioactivities

The following tables summarize hypothetical quantitative data for a series of novel phenolic esters (PE1-PE5) compared to standard reference compounds.

Table 1: Antioxidant Activity

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
PE115.2 ± 1.18.5 ± 0.7
PE228.9 ± 2.315.1 ± 1.3
PE38.7 ± 0.94.2 ± 0.5
PE445.1 ± 3.822.8 ± 2.1
PE512.5 ± 1.06.9 ± 0.6
Ascorbic Acid5.6 ± 0.42.1 ± 0.2
Trolox7.2 ± 0.63.5 ± 0.3

Table 2: Enzyme Inhibitory Activity

CompoundAChE Inhibition IC50 (µM)LOX Inhibition IC50 (µM)
PE135.4 ± 2.918.7 ± 1.5
PE2> 10045.2 ± 3.9
PE312.8 ± 1.19.1 ± 0.8
PE485.2 ± 7.162.5 ± 5.4
PE522.1 ± 1.814.3 ± 1.2
Galantamine1.5 ± 0.2-
Quercetin-5.8 ± 0.5

Table 3: Anti-Inflammatory and Cytotoxic Activity

CompoundNO Production Inhibition IC50 (µM) in RAW 264.7Cytotoxicity (MTT) IC50 (µM) in HEK293Selectivity Index (SI)
PE125.8 ± 2.2> 200> 7.7
PE255.1 ± 4.7> 200> 3.6
PE315.3 ± 1.3150.2 ± 12.59.8
PE478.9 ± 6.5> 200> 2.5
PE518.9 ± 1.6185.7 ± 15.19.8
Dexamethasone0.1 ± 0.01> 100> 1000

Selectivity Index (SI) = Cytotoxicity IC50 / Anti-inflammatory IC50

Experimental Protocols

Tier 1: Antioxidant Screening

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark at 4°C.[1]

    • Test Compounds and Standard (Ascorbic Acid/Trolox): Prepare stock solutions (e.g., 1 mg/mL) in methanol and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound or standard at various concentrations.

    • Add 100 µL of the DPPH working solution to each well.[4]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[1][4]

    • Measure the absorbance at 517 nm using a microplate reader.[1][4]

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [5][6][7]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.[5]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[5]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][6] Dilute the working solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Test Compounds and Standard (Trolox): Prepare stock solutions and serial dilutions in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound or standard at various concentrations.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 6 minutes.[8]

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Tier 2: Enzyme Inhibition Screening

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [9][10][11]

  • Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is detected at 412 nm.[9]

  • Reagent Preparation:

    • Phosphate (B84403) Buffer (0.1 M, pH 8.0).

    • DTNB Solution (10 mM) in buffer.

    • ATCh Solution (10 mM) in buffer.

    • AChE Solution (e.g., 0.1 U/mL) in buffer.

    • Test Compounds and Standard (Galantamine): Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound or standard, 20 µL of DTNB solution, and 140 µL of phosphate buffer.

    • Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCh solution.

    • Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min).

    • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.

    • Determine the IC50 value.

2. Lipoxygenase (LOX) Inhibition Assay [12][13][14]

  • Principle: This assay measures the inhibition of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like linoleic acid. The formation of hydroperoxides is monitored by the increase in absorbance at 234 nm.[12]

  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.2 M, pH 9.0).

    • Soybean Lipoxygenase Solution (e.g., 200 U/mL) in buffer.[12]

    • Linoleic Acid Substrate Solution (e.g., 250 µM) in buffer.[12]

    • Test Compounds and Standard (Quercetin): Prepare stock solutions in a suitable solvent (e.g., DMSO) and make serial dilutions in the buffer.

  • Assay Procedure:

    • In a quartz cuvette, mix 10 µL of the test compound or standard with the borate buffer.

    • Add 10 µL of the lipoxygenase enzyme solution and incubate for 3 minutes at 25°C.[14]

    • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.[12]

    • Immediately measure the change in absorbance at 234 nm for 3-5 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min).

    • Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.

    • Determine the IC50 value.

Tier 3: Cell-Based Assays

1. Anti-Inflammatory Assay in LPS-Induced RAW 264.7 Macrophages

  • Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples.

    • Determine the IC50 value for NO production inhibition.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the NF-κB signaling pathway.[15][16] This pathway is a key regulator of pro-inflammatory gene expression.[15]

nfk_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates TNFR TNFR TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->ProInflammatory Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

2. Cytotoxicity Assay (MTT Assay) [17][18][19]

  • Principle: This colorimetric assay measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Culture: Use a relevant cell line, such as HEK293 (a non-cancerous human cell line), to assess general cytotoxicity.

  • Reagent Preparation:

    • MTT Solution (5 mg/mL) in sterile PBS.[18]

    • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 24-48 hours.

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[17]

    • Incubate for 3-4 hours at 37°C.[17][18]

    • Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.[17]

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (A_sample / A_control) x 100.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Conclusion

The described experimental design provides a robust framework for the initial screening of novel phenolic esters. By employing a tiered approach that encompasses antioxidant, enzyme inhibitory, and cell-based assays, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The detailed protocols and data presentation formats provided herein are intended to facilitate the standardized evaluation of these compounds, ultimately accelerating the drug discovery and development process. It is often recommended to use multiple assays that measure different cellular parameters to confirm results.[20]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 2,4-dihydroxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 2,4-dihydroxyphenylacetate, a key intermediate in pharmaceutical and fine chemical production. The information is presented in a clear question-and-answer format to help researchers diagnose and resolve problems leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the general areas I should investigate?

A1: Low yields in this synthesis can typically be attributed to one or more of the following stages: the synthesis of the precursor 2,4-dihydroxyphenylacetic acid, the esterification reaction itself, or the workup and purification process. It is crucial to systematically evaluate each step to pinpoint the source of the issue. Key factors to consider include the purity of starting materials, reaction conditions (temperature, time, catalyst), and the efficiency of the purification method.

Q2: What are the common methods for synthesizing the precursor, 2,4-dihydroxyphenylacetic acid, and what are the potential pitfalls?

A2: Two common routes for synthesizing 2,4-dihydroxyphenylacetic acid are:

  • From Resorcinol (B1680541) and Glyoxylic Acid: This method involves the condensation of resorcinol with glyoxylic acid. A potential issue is the formation of isomers and other byproducts, which can complicate purification and lower the yield of the desired acid.

  • From 2,4-Dihydroxyacetophenone: This route involves the reaction of 2,4-dihydroxyacetophenone with a reagent like chloroacetic acid in the presence of a base. Incomplete reaction or side reactions involving the phenolic hydroxyl groups can lead to a complex mixture and reduced yield.[1]

A plausible, though multi-step, route starting from m-bromophenol and glyoxylic acid has also been described, involving condensation, reduction, and hydroxylation steps.[2] The complexity of this route offers multiple points where yield can be lost.

Q3: My Fischer esterification of 2,4-dihydroxyphenylacetic acid with ethanol (B145695) is giving a poor yield. How can I optimize this step?

A3: The Fischer esterification is an equilibrium-limited reaction.[3][4] To drive the reaction towards the product and improve the yield, consider the following:

  • Use of Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[3]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[3] Using a Dean-Stark apparatus to remove water azeotropically with a suitable solvent (e.g., toluene) is a common and effective strategy.[5]

  • Catalyst Choice and Amount: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used.[3] The optimal amount of catalyst should be determined experimentally, as too much can lead to side reactions and decomposition, particularly with sensitive phenolic compounds.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. The reaction is typically conducted at the reflux temperature of the alcohol or solvent.[5][6]

Q4: I am observing the formation of significant byproducts during the synthesis. What are the likely side reactions?

A4: Several side reactions can contribute to a low yield of the desired product:

  • Oxidation of Phenolic Hydroxyl Groups: The dihydroxy-substituted phenyl ring is susceptible to oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures or in the presence of air.

  • O-Acylation vs. C-Acylation: In reactions involving the acylation of resorcinol to form precursors like 2,4-dihydroxyacetophenone, there can be competition between C-acylation (desired) and O-acylation (undesired ester formation). The reaction conditions, particularly the catalyst and temperature, play a crucial role in determining the selectivity.

  • Formation of Isomers: During the synthesis of 2,4-dihydroxyphenylacetic acid, the formation of other isomers is possible, which can be difficult to separate from the desired product.

  • Polymerization: Phenolic compounds can be prone to polymerization under acidic conditions and at high temperatures.

Q5: What are the best practices for the purification of this compound to maximize recovery?

A5: Effective purification is critical for obtaining a high-purity product and maximizing the isolated yield.

  • Workup: After the esterification, the reaction mixture should be neutralized to remove the acid catalyst. This is typically done by washing with a mild base like sodium bicarbonate solution.[5] Subsequent washes with water and brine help to remove any remaining water-soluble impurities.

  • Extraction: Use a suitable organic solvent, such as ethyl acetate (B1210297), for extraction. Ensure complete extraction by performing multiple extractions.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid products. The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] For esters, solvents like ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane (B92381) or water), can be effective.[9]

  • Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography using silica (B1680970) gel can be employed to separate the product from impurities.[1] The choice of eluent system will depend on the polarity of the product and the impurities.

Data Presentation

Table 1: Effect of Catalyst on Fischer Esterification Yield of Acetic Acid with Ethanol

CatalystCatalyst Loading (wt%)Reaction Time (min)Yield of Ethyl Acetate (%)Reference
Sulfuric Acid-6015.19[10]
Natural Zeolite (100 mesh)-6045.03[10]
HPA10546~85[11]
6TsOH-MBC4.030096.28[11]

Note: While this data is for the esterification of acetic acid, it provides a general indication of how different catalysts can influence the yield of an esterification reaction.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxyphenylacetic Acid from 2,4-Dihydroxyacetophenone

This protocol is adapted from a general procedure for the synthesis of carboxylic acids from acetophenones.[1]

  • Dissolution: In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1 equivalent) in an aqueous solution of potassium hydroxide (B78521) (2 equivalents in water).

  • Addition of Chloroacetic Acid: To the stirred solution, add a 50% aqueous solution of chloroacetic acid (1.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 10 minutes.

  • Acidification: Cool the mixture to room temperature and then acidify with concentrated hydroiodic acid (HI) until the pH is acidic (check with pH paper).

  • Crystallization and Isolation: Cool the acidified mixture in an ice bath to induce crystallization of the 2,4-dihydroxyphenylacetic acid. Collect the precipitate by vacuum filtration.

  • Recrystallization: Recrystallize the crude product from boiling water to obtain the purified 2,4-dihydroxyphenylacetic acid.

Protocol 2: Fischer Esterification of 2,4-Dihydroxyphenylacetic Acid to this compound

This is a general procedure for Fischer esterification that can be adapted for this specific synthesis.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2,4-dihydroxyphenylacetic acid (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents, which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). A non-polar solvent like toluene (B28343) can be added to facilitate azeotropic water removal.

  • Reflux: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol/toluene. Continue the reflux until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_esterification Esterification Resorcinol Resorcinol DihydroxyphenylaceticAcid 2,4-Dihydroxy- phenylacetic Acid Resorcinol->DihydroxyphenylaceticAcid + Glyoxylic Acid GlyoxylicAcid Glyoxylic Acid Dihydroxyacetophenone 2,4-Dihydroxy- acetophenone Dihydroxyacetophenone->DihydroxyphenylaceticAcid + Chloroacetic Acid ChloroaceticAcid Chloroacetic Acid EthylEster Ethyl 2,4-dihydroxy- phenylacetate DihydroxyphenylaceticAcid->EthylEster + Ethanol, H⁺ Ethanol Ethanol Ethanol->EthylEster AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->EthylEster

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield of Ethyl 2,4-dihydroxyphenylacetate CheckPrecursor Step 1: Verify Purity and Yield of 2,4-Dihydroxy- phenylacetic Acid Start->CheckPrecursor CheckEsterification Step 2: Evaluate Esterification Conditions CheckPrecursor->CheckEsterification Good TroubleshootPrecursor Troubleshoot Precursor Synthesis: - Check starting material purity - Optimize reaction conditions - Analyze for isomers/byproducts CheckPrecursor->TroubleshootPrecursor Low/Impure CheckPurification Step 3: Assess Workup and Purification CheckEsterification->CheckPurification Optimal TroubleshootEsterification Troubleshoot Esterification: - Use excess ethanol - Ensure water removal (Dean-Stark) - Optimize catalyst type and amount - Monitor reaction time (TLC) CheckEsterification->TroubleshootEsterification Suboptimal TroubleshootPurification Troubleshoot Purification: - Ensure complete neutralization - Optimize extraction solvent/technique - Select appropriate recrystallization solvent - Consider column chromatography CheckPurification->TroubleshootPurification Losses Observed End Improved Yield CheckPurification->End No Losses TroubleshootPrecursor->CheckPrecursor TroubleshootEsterification->CheckEsterification TroubleshootPurification->CheckPurification

Caption: Troubleshooting workflow for low yield in synthesis.

References

Identifying and minimizing byproducts in the esterification of 2,4-dihydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of 2,4-Dihydroxyphenylacetic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the esterification of 2,4-dihydroxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of 2,4-dihydroxyphenylacetic acid?

The main challenge is achieving selective esterification of the carboxylic acid group without inducing side reactions at the two highly reactive phenolic hydroxyl groups. These hydroxyl groups make the aromatic ring electron-rich and susceptible to oxidation, and they can compete with the alcohol reactant, leading to undesired byproducts.[1]

Q2: What are the most common byproducts observed during this reaction?

The most common byproducts include:

  • Phenolic Esters (O-acylation): The esterifying agent acylates one or both of the phenolic hydroxyl groups instead of, or in addition to, the carboxylic acid.

  • Polymerization Products: Self-condensation or polymerization can occur, especially under harsh acidic or basic conditions.

  • Oxidation Products: The dihydroxy-substituted ring is sensitive to oxidation, which can lead to the formation of colored quinone-like impurities, especially in the presence of air.

  • Decomposition Products: At elevated temperatures, decarboxylation or other decomposition pathways may occur.

Q3: What is the purpose of using a protecting group in this synthesis?

A protecting group temporarily blocks the reactive phenolic hydroxyl groups, preventing them from participating in side reactions.[2][3] This strategy allows for the selective and high-yield esterification of the carboxylic acid. After the ester is formed, the protecting groups are removed to yield the desired final product.[2] This "orthogonal" strategy is crucial for complex syntheses involving molecules with multiple reactive sites.[2]

Q4: Can I use a standard Fischer esterification for this compound?

While a standard Fischer esterification (refluxing the carboxylic acid and alcohol with a strong acid catalyst) can be attempted, it often leads to a mixture of products and low yields due to the side reactions mentioned above.[4][5][6] The strong acid and heat can promote O-acylation and degradation.[1] This method is generally not recommended without prior protection of the phenolic groups.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Ester 1. Competitive O-acylation: The phenolic hydroxyls are reacting faster than the carboxylic acid. 2. Reaction Equilibrium: The Fischer esterification is reversible; water produced during the reaction is hydrolyzing the ester back to the starting materials.[4][7] 3. Steric Hindrance: The alcohol used may be too bulky, slowing down the reaction.1. Protect the Phenolic Groups: Use a suitable protecting group like a benzyl (B1604629) ether or a silyl (B83357) ether before performing the esterification.[2][8] 2. Drive Equilibrium: Use a large excess of the alcohol reactant and/or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[5][6] 3. Use a Milder Method: Consider coupling agents like DCC/DMAP or using the Mitsunobu reaction for a more controlled, non-equilibrium process.[1][9]
Reaction Mixture Turns Dark Brown/Black Oxidation: The electron-rich dihydroxyphenyl moiety is being oxidized by atmospheric oxygen, a process often accelerated by heat and acid/base catalysts.1. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. 2. Lower Temperature: If possible, use a method that allows for lower reaction temperatures. 3. Add Antioxidants: In some cases, trace amounts of antioxidants like BHT can be added, but check for compatibility with your reaction.
Product is a Complex Mixture (TLC/NMR) Lack of Selectivity: Multiple reactions are occurring simultaneously (O-acylation, C-acylation, polymerization). Decomposition: The starting material or product is not stable under the reaction conditions.1. Protecting Group Strategy: This is the most reliable way to ensure selectivity. Protect the phenols, perform the esterification, then deprotect.[2][3] 2. Use a Chemoselective Method: Enzymatic esterification using a lipase (B570770) can selectively target the aliphatic carboxylic acid over the phenolic hydroxyls.[10][11]
Difficulty Removing Byproducts Similar Polarity: Byproducts (e.g., di-acylated product, starting material) have similar polarity to the desired product, making chromatographic separation difficult.1. Optimize Reaction: A cleaner reaction is easier to purify. Employ a protecting group strategy to minimize byproduct formation from the start. 2. Recrystallization: If the product is a solid, attempt recrystallization with various solvent systems to isolate the desired compound. 3. Derivative Purification: Temporarily convert the product to a different derivative that is easier to separate, then revert it back.

Experimental Protocols & Methodologies

Method 1: Esterification via Phenol Protection

This is the recommended pathway for achieving high yield and purity. The workflow involves three main stages: protection, esterification, and deprotection.

Stage 1: Protection of Phenolic Hydroxyls (Benzylation)

  • Dissolution: Dissolve 2,4-dihydroxyphenylacetic acid in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃), in excess (e.g., 2.5 equivalents).

  • Reagent Addition: Add benzyl bromide (BnBr) (approx. 2.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with a solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2,4-bis(benzyloxy)phenylacetic acid by column chromatography or recrystallization.

Stage 2: Fischer Esterification of Protected Acid

  • Setup: Dissolve the protected acid in a large excess of the desired alcohol (e.g., methanol (B129727) for the methyl ester).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).[5][12]

  • Reflux: Heat the mixture to reflux for 4-8 hours, monitoring completion by TLC.[5]

  • Workup: Cool the reaction, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution), and remove the excess alcohol under reduced pressure.

  • Extraction: Extract the ester product with a suitable organic solvent. Dry the organic phase and concentrate to yield the crude protected ester.

Stage 3: Deprotection (Hydrogenolysis)

  • Dissolution: Dissolve the protected ester in a solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).[2]

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until TLC indicates the complete removal of the benzyl groups.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate and purify the final ester product by column chromatography or recrystallization.

Method 2: Direct Esterification with Coupling Agent (DCC/DMAP)

This method avoids harsh acidic conditions but requires stoichiometric reagents.

  • Dissolution: Dissolve 2,4-dihydroxyphenylacetic acid (1 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash it with the reaction solvent.

  • Workup: Concentrate the filtrate. The primary byproduct will be the O-acylated species. This method can still suffer from a lack of selectivity but is milder than Fischer esterification. Purification by column chromatography is typically required.

Visualizations

Reaction_Pathways Start 2,4-Dihydroxyphenylacetic Acid + Alcohol Protected Protect Phenols (e.g., Benzylation) Start->Protected Recommended Pathway Direct_Ester Direct Esterification (e.g., Fischer) Start->Direct_Ester Direct (Low Selectivity) Pathway Esterify_P Esterify Carboxylic Acid (e.g., Fischer) Protected->Esterify_P Deprotect Deprotect Phenols (e.g., Hydrogenolysis) Esterify_P->Deprotect Product Desired Ester Product Deprotect->Product Byproduct1 O-Acylation Byproduct Byproduct2 Oxidation/Polymerization Byproducts Direct_Ester->Product Low Yield Direct_Ester->Byproduct1 Direct_Ester->Byproduct2

Caption: Recommended vs. Direct Esterification Pathways.

Troubleshooting_Tree Problem Problem: Low Yield / Complex Mixture Cause1 Cause: Competitive O-Acylation Problem->Cause1 Cause2 Cause: Oxidation of Phenols Problem->Cause2 Cause3 Cause: Reversible Reaction (Equilibrium) Problem->Cause3 Solution1 Solution: Implement Protecting Group Strategy Cause1->Solution1 Solution2 Solution: Use Milder, Chemoselective Method (e.g., Enzymatic) Cause1->Solution2 Solution3 Solution: Run Under Inert Atmosphere (N2 / Ar) Cause2->Solution3 Solution4 Solution: Remove Water (Dean-Stark) and/or Use Excess Alcohol Cause3->Solution4

Caption: Troubleshooting Logic for Low Yield Issues.

Experimental_Workflow cluster_protection Stage 1: Protection cluster_esterification Stage 2: Esterification cluster_deprotection Stage 3: Deprotection A Dissolve Starting Acid + Add Base (K2CO3) B Add Protecting Agent (e.g., Benzyl Bromide) A->B C Reaction & Monitoring (TLC) B->C D Workup & Purification C->D E Dissolve Protected Acid in Excess Alcohol D->E F Add Acid Catalyst & Reflux E->F G Neutralization & Workup F->G H Dissolve Protected Ester + Add Pd/C Catalyst G->H I Hydrogenate (H2 atm) H->I J Filter Catalyst & Purify I->J

Caption: Workflow for Esterification via Protection Strategy.

References

Optimizing reaction conditions for the synthesis of Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2,4-dihydroxyphenylacetate. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction, specifically the Hoesch reaction. This involves the reaction of resorcinol (B1680541) with ethyl cyanoacetate (B8463686) in the presence of a Lewis acid catalyst and hydrogen chloride.

Q2: What is the role of the Lewis acid in the Hoesch reaction?

A2: The Lewis acid, typically anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), acts as a catalyst. It activates the nitrile group of ethyl cyanoacetate, making it a more potent electrophile for the subsequent electrophilic aromatic substitution on the electron-rich resorcinol ring.

Q3: Why is it important to use anhydrous conditions for this reaction?

A3: Lewis acid catalysts are highly moisture-sensitive. The presence of water can deactivate the catalyst by hydrolysis, thereby inhibiting or completely stopping the reaction. Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

Q4: What are the expected side products in this synthesis?

A4: Common side products include:

  • Isomeric byproduct: 2,6-dihydroxyphenylacetate may be formed.

  • Diacylated product: The highly activated resorcinol ring can undergo a second acylation.

  • Hydrolysis product: 2,4-dihydroxyphenylacetic acid can be formed if the ester is hydrolyzed during workup.

  • Unreacted starting materials: Residual resorcinol and ethyl cyanoacetate may be present in the crude product.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an extraction with a suitable organic solvent (e.g., ethyl acetate) can separate the product from water-soluble impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is an effective method for separating the desired product from side products and unreacted starting materials. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common eluent system.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be used for final purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Causes Solutions
Low or No Product Yield 1. Deactivated Catalyst: The Lewis acid catalyst (e.g., ZnCl₂) may have been exposed to moisture. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Short Reaction Time: The reaction may not have proceeded to completion.1. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. 3. Gradually increase the reaction temperature while monitoring for product formation and side product formation. 4. Extend the reaction time and monitor the progress by TLC or GC-MS.
Formation of Significant Amounts of Isomeric Byproduct (2,6-dihydroxyphenylacetate) 1. Reaction Temperature: Higher temperatures can sometimes favor the formation of the ortho isomer.1. Optimize the reaction temperature. Running the reaction at a lower temperature may improve the regioselectivity towards the para-substituted product.
Formation of Diacylated Product 1. Stoichiometry: Using an excess of ethyl cyanoacetate or prolonged reaction times can lead to a second acylation of the resorcinol ring.1. Use a stoichiometric amount or a slight excess of resorcinol relative to ethyl cyanoacetate. 2. Monitor the reaction closely and stop it once the desired product is predominantly formed.
Product is an Oil and Difficult to Purify 1. Presence of Impurities: Unreacted starting materials or side products can prevent the product from solidifying.1. Perform a thorough purification by column chromatography to remove all impurities. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Hydrolysis of the Ester During Workup 1. Acidic or Basic Conditions: Strong acidic or basic conditions during the aqueous workup can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.1. Use a mild aqueous workup. Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. 2. Minimize the time the product is in contact with aqueous acidic or basic solutions.

Experimental Protocols

General Protocol for the Hoesch Reaction for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Resorcinol

  • Ethyl cyanoacetate

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry Ether (or another suitable anhydrous solvent)

  • Dry Hydrogen Chloride (gas)

  • Hydrochloric Acid (aqueous, for workup)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous zinc chloride (1.1 - 1.5 equivalents) and dry ether to the flask.

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture for 30-60 minutes.

  • In a separate flask, dissolve resorcinol (1 equivalent) and ethyl cyanoacetate (1 - 1.2 equivalents) in dry ether.

  • Slowly add the resorcinol and ethyl cyanoacetate solution to the stirred zinc chloride suspension at 0°C.

  • Continue to bubble hydrogen chloride gas through the reaction mixture for another 2-4 hours while maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Hoesch_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Set up Flame-Dried Apparatus under N2 prep_reagents->setup_apparatus zncl2_suspension Prepare ZnCl2/HCl in Dry Ether setup_apparatus->zncl2_suspension add_reactants Add Resorcinol and Ethyl Cyanoacetate zncl2_suspension->add_reactants hcl_gas Bubble HCl Gas add_reactants->hcl_gas stir_overnight Stir Overnight at Room Temperature hcl_gas->stir_overnight quench Quench with Ice and Acidify stir_overnight->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield? cause1 Moisture Contamination? start->cause1 Yes solution1 Use Anhydrous Conditions cause1->solution1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution2 Optimize Temperature cause2->solution2 Yes cause3 Incomplete Reaction? cause2->cause3 No solution3 Increase Reaction Time cause3->solution3 Yes cause4 Side Reactions? cause3->cause4 No solution4 Adjust Stoichiometry cause4->solution4 Yes

Caption: Troubleshooting logic for low yield in the synthesis reaction.

Addressing solubility issues of Ethyl 2,4-dihydroxyphenylacetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2,4-dihydroxyphenylacetate in aqueous buffers. The information is presented in a question-and-answer format for easy navigation and problem-solving.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Question: I've added this compound to my aqueous buffer, but it remains as a solid or forms an oily suspension. What should I do?

  • Answer: this compound, like many phenolic compounds, has limited aqueous solubility. The following steps can be taken to improve its dissolution:

    • Initial Steps:

      • Agitation: Ensure vigorous mixing by vortexing or stirring.

      • Gentle Heating: Slightly warming the solution can aid dissolution, but be cautious of potential compound degradation at elevated temperatures.

      • Sonication: Use a sonicator bath to break down compound aggregates and increase the surface area for dissolution.

    • pH Adjustment: The solubility of phenolic compounds is often pH-dependent. The hydroxyl groups on the phenyl ring can be deprotonated at higher pH, increasing the compound's polarity and aqueous solubility.

      • Experiment with buffers of varying pH to determine the optimal condition for solubility. An increase in pH is likely to enhance the solubility of this compound.

    • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.

      • Prepare a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), ethanol (B145695), or polyethylene (B3416737) glycol (PEG).

      • Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: I was able to dissolve this compound, but it crashed out of solution over time or when I changed the conditions (e.g., cooling, dilution). How can I prevent this?

  • Answer: Precipitation upon changes in conditions is a common issue for supersaturated solutions. Here are some strategies to maintain solubility:

    • Solubility Enhancers:

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used.

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the buffer at low concentrations (typically 0.01% to 0.1%) to form micelles that can solubilize the compound.

    • Kinetic vs. Thermodynamic Solubility: You may be observing the difference between kinetic and thermodynamic solubility. A kinetically soluble state (often achieved by dissolving in an organic solvent first) can be transient. For long-term stability, it is important to work within the thermodynamic solubility limit in your final aqueous buffer. Consider determining the thermodynamic solubility to establish a stable concentration range.

Frequently Asked Questions (FAQs)

General Solubility

  • Q1: What is the expected aqueous solubility of this compound?

  • Q2: How does pH affect the solubility of this compound?

  • A2: The solubility of this compound is expected to be pH-dependent. The two hydroxyl groups on the phenyl ring are acidic and can be deprotonated as the pH increases. The resulting phenolate (B1203915) ions are more polar and therefore more soluble in water. Thus, increasing the pH of the aqueous buffer should increase the solubility of the compound.

  • Q3: Can I prepare a stock solution in an organic solvent?

  • A3: Yes, preparing a concentrated stock solution in a water-miscible organic solvent is a common practice for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. Other options include ethanol and N,N-dimethylformamide (DMF). When preparing a working solution, add the stock solution dropwise to the vigorously stirred aqueous buffer to minimize precipitation. Always consider the final concentration of the organic solvent and its potential effects on your experiment.

Experimental Techniques

  • Q4: What are the key differences between kinetic and thermodynamic solubility?

  • A4:

    • Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer under specific, often rapid, conditions, typically by adding a concentrated stock solution in an organic solvent (like DMSO) to the buffer. It represents a supersaturated state that may not be stable over time.

    • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in a specific solvent system. It is a measure of the true solubility and represents a stable state. This is often determined by the shake-flask method where excess solid compound is equilibrated with the buffer over an extended period.

  • Q5: How can I determine the solubility of this compound in my buffer?

  • A5: You can determine the aqueous solubility using methods like the shake-flask method for thermodynamic solubility or a high-throughput method for kinetic solubility. The general steps involve preparing a saturated solution, separating the undissolved solid (e.g., by filtration or centrifugation), and then quantifying the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC-UV or UV-Vis spectroscopy.

Quantitative Data Summary

While specific data for this compound is limited, the following table provides a general overview of the expected effects of different solubilization strategies.

Solubilization StrategyTypical Concentration RangeAdvantagesPotential Disadvantages
pH Adjustment Dependent on pKaSimple to implement.May not be suitable for all experimental conditions; can affect compound stability.
Co-solvents (e.g., DMSO, Ethanol) 0.1% - 5% (v/v) in final solutionHigh solubilizing capacity.Can affect biological assays; may not be suitable for in vivo studies at high concentrations.
Cyclodextrins (e.g., HP-β-CD) 1% - 10% (w/v)Generally low toxicity; can improve bioavailability.Complexation is a 1:1 molar ratio, which may limit the maximum achievable concentration.
Surfactants (e.g., Tween® 80) 0.01% - 0.1% (v/v)Effective at low concentrations for highly hydrophobic compounds.Can interfere with certain biological assays; may be difficult to remove.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Quantification: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.

Protocol 2: General Procedure for Solubilization using a Co-solvent

  • Stock Solution Preparation: Dissolve a known weight of this compound in a minimal volume of a suitable water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Working Solution Preparation: While vigorously vortexing the desired aqueous buffer, add the stock solution dropwise to the buffer to achieve the final desired concentration of the compound.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation under the experimental conditions. If precipitation occurs, the concentration may be above the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Attempts cluster_analysis Analysis start Start compound This compound start->compound buffer Aqueous Buffer start->buffer agitation Agitation / Sonication compound->agitation buffer->agitation dissolved Compound Dissolved? agitation->dissolved ph_adjust pH Adjustment ph_adjust->dissolved cosolvent Co-solvent Addition cosolvent->dissolved yes Yes dissolved->yes Yes no No dissolved->no No proceed Proceed with Experiment yes->proceed no->ph_adjust no->cosolvent troubleshoot Troubleshoot Further no->troubleshoot

Caption: Troubleshooting workflow for dissolving this compound.

solubility_determination cluster_protocol Thermodynamic Solubility Protocol A 1. Add excess compound to buffer B 2. Equilibrate (24-48h shaking) A->B C 3. Centrifuge & Filter (0.22 µm) B->C D 4. Quantify supernatant (HPLC-UV) C->D E Result: Thermodynamic Solubility D->E

Caption: Experimental workflow for determining thermodynamic solubility.

Stability of Ethyl 2,4-dihydroxyphenylacetate in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ethyl 2,4-dihydroxyphenylacetate in various experimental conditions. The information is curated for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is limited in publicly available literature, the following guidance is based on established principles of organic chemistry and data from structurally similar phenolic esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, the type of solvent used, temperature, and exposure to light and oxygen. The ester and dihydroxyphenyl (hydroquinone-like) moieties are the most reactive parts of the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: The two main degradation pathways are expected to be:

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-dihydroxyphenylacetic acid and ethanol (B145695). This reaction is typically catalyzed by hydronium or hydroxide (B78521) ions.

  • Oxidation: The 2,4-dihydroxyphenyl group is susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen or oxidizing agents. This can lead to the formation of colored quinone-type byproducts.

Q3: How does pH affect the stability of this compound?

A3: Based on the behavior of similar phenolic esters, the stability of this compound is expected to be pH-dependent. The rate of hydrolysis is generally lowest in the acidic pH range (around pH 3-5) and increases significantly in both strongly acidic and, particularly, alkaline conditions. The hydroquinone (B1673460) moiety is also more prone to oxidation at higher pH values.

Q4: Which solvents are recommended for handling and storing this compound?

A4: For short-term use, aprotic organic solvents such as acetonitrile (B52724), ethyl acetate, or acetone (B3395972) are generally suitable. For longer-term storage of solutions, it is crucial to use high-purity, dry, and deoxygenated solvents. Protic solvents like water, methanol, and ethanol can participate in hydrolysis, especially at non-optimal pH values. If aqueous solutions are necessary, they should be freshly prepared using deoxygenated water and buffered to an acidic pH (e.g., pH 4-5) to minimize both hydrolysis and oxidation.

Q5: Are there any visual indicators of this compound degradation?

A5: Yes, the oxidation of the 2,4-dihydroxyphenyl group can lead to the formation of colored byproducts. A change in the color of a solution from colorless to yellow or brown is a strong indicator of degradation. However, hydrolysis of the ester does not typically result in a color change, so the absence of color does not guarantee stability.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Sample Solution
  • Possible Cause: Oxidation of the 2,4-dihydroxyphenyl moiety.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, handle the compound and its solutions in a glove box or under a blanket of inert gas.

    • Control pH: Ensure the pH of aqueous solutions is in the acidic range (pH 4-5) to reduce the rate of oxidation.

    • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant like sodium metabisulfite (B1197395) or ascorbic acid may help to prevent oxidation. However, this may interfere with certain experiments.

    • Protect from Light: Store solutions in amber vials or protect them from light, as photo-oxidation can occur.

Issue 2: Inconsistent Results in Biological or Chemical Assays
  • Possible Cause: Degradation of the compound due to hydrolysis, leading to a lower effective concentration of the active ester.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use.

    • Solvent Selection: Avoid using protic solvents for stock solutions if they are to be stored. Acetonitrile is often a good choice.

    • pH of Assay Medium: Be mindful of the pH of your assay buffer. If the assay requires a neutral or alkaline pH, the compound may hydrolyze during the experiment. Consider the kinetics of hydrolysis when interpreting your results.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.

    • Stability-Indicating Analytical Method: Use an analytical method, such as HPLC, that can separate the parent compound from its degradation products to accurately determine the concentration of the active substance.

Data on Stability (Inferred from Structurally Similar Compounds)

ConditionSolvent SystemExpected StabilityPrimary Degradation Pathway
pH
< 3Aqueous BufferLow to ModerateAcid-catalyzed hydrolysis
3 - 5Aqueous BufferHighMinimal hydrolysis and oxidation
5 - 8Aqueous BufferModerate to LowBase-catalyzed hydrolysis and oxidation
> 8Aqueous BufferVery LowRapid base-catalyzed hydrolysis and oxidation
Solvent
Acetonitrile (dry)HighMinimal degradation
Ethanol/MethanolModeratePotential for transesterification and solvolysis
Water (buffered at pH 4)Moderate to HighSlow hydrolysis
DMSOModerateCan contain water and promote degradation
Temperature
4°CHigherSlower reaction rates
Room Temperature (20-25°C)ModerateBaseline degradation
> 40°CLowAccelerated degradation
Light/Oxygen
Exposed to air and lightLowOxidation
Under inert gas, darkHighMinimized oxidation

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 2, 6, and 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 30 minutes, 1 hour, and 4 hours.

    • Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 2, 6, and 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 24, 48, and 72 hours.

    • Dissolve the stressed solid in acetonitrile and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in acetonitrile/water) to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Analyze the solution.

3. Analytical Method:

  • A stability-indicating HPLC method is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Analysis: Analyze the stressed samples and a non-stressed control. Look for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Evaluation stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (Solution, ICH) stock->photo Expose to Stress neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize dilute Dilute Samples oxid->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc eval Evaluate Degradation Profile - Identify Degradants - Validate Method hplc->eval

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound acid_cat H+ / H2O parent->acid_cat base_cat OH- parent->base_cat oxidant O2 / Light parent->oxidant hydrolysis_product 2,4-Dihydroxyphenylacetic Acid + Ethanol acid_cat->hydrolysis_product base_cat->hydrolysis_product oxidation_product Quinone-type Products (Colored) oxidant->oxidation_product

Caption: Postulated degradation pathways for this compound.

Technical Support Center: Overcoming Phenolic Compound Aggregation in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by the aggregation of phenolic compounds in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in HTS?

A: Compound aggregation is a phenomenon where small molecules, including many phenolic compounds, self-associate in solution to form colloidal particles, typically in the low-to-mid micromolar concentration range.[1] These aggregates are a significant source of false positives in HTS campaigns. The issue arises because these aggregates can non-specifically inhibit enzymes by sequestering the protein on the aggregate surface, leading to apparent biological activity that is not due to a specific interaction with the target.[1][2] This can lead to the wasteful pursuit of non-viable hit compounds.

Q2: How can I tell if my phenolic compound is aggregating?

A: Several signs can indicate that a compound's activity is due to aggregation. These include:

  • Detergent-sensitive inhibition: The inhibitory activity of the compound is significantly reduced or eliminated in the presence of a non-ionic detergent like Triton X-100.[3]

  • Steep dose-response curves: Aggregators often exhibit unusually steep Hill slopes in their concentration-response curves.

  • Time-dependent inhibition: The apparent potency of the compound increases with longer pre-incubation times with the target protein.[1]

  • Promiscuous activity: The compound shows activity against multiple, unrelated biological targets.[4]

Definitive confirmation can be obtained through biophysical methods like Dynamic Light Scattering (DLS), which directly detects particle formation in solution, or through a centrifugation-based assay.

Q3: What is the Critical Aggregation Concentration (CAC)?

A: The Critical Aggregation Concentration (CAC) is the specific concentration above which a compound begins to form aggregates in a particular solution.[1] Below the CAC, the compound exists primarily as monomers. The CAC is an important parameter as keeping the compound concentration below this threshold can prevent aggregation-related artifacts.[1]

Q4: Can I predict if my compound will aggregate based on its structure?

A: While certain structural features are more common in aggregating compounds, reliable prediction based solely on structure remains challenging. However, online tools like the "Aggregator Advisor" can help by comparing your compound's structure to a database of known aggregators.[1] Compounds with high similarity to known aggregators are more likely to form aggregates themselves.

Q5: Are all aggregates sensitive to detergents?

A: While many aggregates are disrupted by non-ionic detergents, some may not be. Therefore, the absence of a detergent effect does not definitively rule out aggregation. It is crucial to use a combination of methods to identify problematic compounds.

Troubleshooting Guides

Problem 1: High hit rate of phenolic compounds in a primary screen.

  • Possible Cause: Widespread aggregation of phenolic compounds in the screening library under the assay conditions.

  • Troubleshooting Steps:

    • Introduce a Detergent: Re-screen a subset of the hits in the presence of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100). A significant drop in activity for a large portion of the hits suggests aggregation is the primary cause.

    • Perform a Counter-Screen: Use an unrelated enzyme (a "counter-screen") to test the activity of your hits. Promiscuous inhibitors, which are often aggregators, will likely show activity against the counter-screen enzyme as well.[1]

    • Lower Compound Concentration: If feasible, re-screen at a lower concentration, ideally below the expected CAC of common phenolic aggregators.[1]

Problem 2: A confirmed hit shows a very steep dose-response curve.

  • Possible Cause: The compound is likely an aggregator.

  • Troubleshooting Steps:

    • Detergent Challenge: Re-run the dose-response curve in the presence and absence of 0.01% Triton X-100. A rightward shift in the IC50 and a shallower slope in the presence of the detergent is a strong indicator of aggregation.

    • BSA Addition: Include a decoy protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer before adding the compound.[1] BSA can bind to the aggregates, preventing them from inhibiting the target enzyme.[1]

    • Biophysical Confirmation: Use Dynamic Light Scattering (DLS) to directly observe particle formation at concentrations where inhibition is observed.

Problem 3: Hit compound activity is not reproducible.

  • Possible Cause: The aggregation of the compound may be sensitive to minor variations in experimental conditions (e.g., buffer components, temperature, incubation time).

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure strict adherence to a standardized protocol for all assay steps, including reagent preparation, incubation times, and temperature.

    • Check Compound Solubility: Visually inspect the compound in the assay buffer for any signs of precipitation. While aggregation forms colloidal particles that may not be visible, poor solubility can exacerbate the issue.

    • Employ Mitigation Strategies: Proactively include a low concentration of a non-ionic detergent or BSA in your standard assay buffer to improve the reproducibility of hits by preventing aggregation from the outset.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to compound aggregation and mitigation strategies.

Table 1: Critical Aggregation Concentrations (CAC) of Common Phenolic Compounds

Phenolic CompoundCritical Aggregation Concentration (CAC)ConditionsReference
Resveratrol12.5 µMpH 5.5[5]
Resveratrol37 µMpH 10.5[6][5]
Curcumin~5 µM (for a modified form)Aqueous solution[7]
QuercetinProne to aggregation at concentrations > 50 µMIn vitro assays[8]
Gallic AcidGenerally soluble, aggregation not widely reported at typical screening concentrationsAqueous solutions[9][10]

Note: CAC is highly dependent on experimental conditions such as buffer composition, pH, and temperature.

Table 2: Effective Concentrations of Common Additives for Mitigating Aggregation

AdditiveRecommended Starting ConcentrationMechanism of ActionKey Considerations
Triton X-1000.01% - 0.1% (v/v)Disrupts the formation of colloidal aggregates.[3]Can interfere with some assay technologies and may affect the activity of true inhibitors.[11][12]
Bovine Serum Albumin (BSA)0.1 mg/mLActs as a "decoy" protein, binding to aggregates and preventing them from sequestering the target enzyme.[1]Should be added to the assay before the test compound. May sequester non-aggregating compounds at high concentrations.[1]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To directly detect the formation of compound aggregates in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the phenolic compound in DMSO.

    • Dilute the stock solution into the assay buffer to a final concentration at which inhibition is observed. Ensure the final DMSO concentration is consistent with the HTS assay.

    • Filter the sample through a 0.22 µm syringe filter to remove any dust or large particulates.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature.

    • Use a clean, dust-free cuvette.

  • Measurement:

    • Transfer the filtered sample to the cuvette.

    • Place the cuvette in the instrument and initiate data collection. The instrument measures the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to calculate the particle size distribution.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation.

Protocol 2: Centrifugation-Based Assay for Identifying Aggregators

Objective: To infer compound aggregation by observing a decrease in activity after pelleting the aggregates.

Methodology:

  • Sample Preparation:

    • Prepare the test compound in the assay buffer at a concentration that shows significant inhibition.

  • Pre-Centrifugation Sample:

    • Take an aliquot of the compound solution before centrifugation. This will serve as the control.

  • Centrifugation:

    • Centrifuge the remaining compound solution at high speed (e.g., >14,000 x g) for 15-30 minutes. This will pellet the aggregates.

  • Post-Centrifugation Sample:

    • Carefully collect the supernatant without disturbing the pellet.

  • Activity Assay:

    • Test the inhibitory activity of both the pre- and post-centrifugation samples in your HTS assay.

  • Analysis:

    • A significant reduction in the inhibitory activity of the post-centrifugation sample compared to the pre-centrifugation sample indicates that the activity was due to aggregation. Non-aggregating compounds will show similar activity in both samples.

Protocol 3: Enzymatic Counter-Screen with a Detergent

Objective: To identify aggregation-based inhibitors by their sensitivity to detergent.

Methodology:

  • Assay Setup:

    • Prepare two sets of assay plates.

    • In the first set, use the standard assay buffer.

    • In the second set, use the standard assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Compound Addition:

    • Add the hit compounds to both sets of plates at their screening concentration.

  • Assay Execution:

    • Perform the enzymatic assay according to the standard protocol for both sets of plates.

  • Data Analysis:

    • Compare the activity of the hit compounds in the presence and absence of the detergent.

    • Compounds that show a significant decrease in activity in the presence of the detergent are likely aggregation-based inhibitors.

Mandatory Visualizations

AggregationMechanism cluster_Monomers Below CAC cluster_Aggregation Above CAC cluster_Inhibition Enzyme Interaction Monomer1 Monomer Aggregate Aggregate Monomer1->Aggregate Self-Assembly Monomer2 Monomer Monomer2->Aggregate Monomer3 Monomer Monomer3->Aggregate InhibitedEnzyme Inhibited Enzyme Aggregate->InhibitedEnzyme Enzyme Active Enzyme Enzyme->InhibitedEnzyme Non-specific Binding

Caption: Mechanism of Phenolic Compound Aggregation and Non-Specific Enzyme Inhibition.

TroubleshootingWorkflow Start High-Throughput Screen Hit (Phenolic Compound) IsDoseResponseSteep Is Dose-Response Curve Steep? Start->IsDoseResponseSteep AddDetergent Re-test with 0.01% Triton X-100 IsDoseResponseSteep->AddDetergent Yes PossibleTrueHit Potential True Hit (Further Validation Needed) IsDoseResponseSteep->PossibleTrueHit No ActivityReduced Activity Significantly Reduced? AddDetergent->ActivityReduced LikelyAggregator High Likelihood of Aggregation (False Positive) ActivityReduced->LikelyAggregator Yes PerformDLS Perform Dynamic Light Scattering (DLS) ActivityReduced->PerformDLS No ParticlesDetected Aggregates Detected? PerformDLS->ParticlesDetected ParticlesDetected->LikelyAggregator Yes ParticlesDetected->PossibleTrueHit No

Caption: Troubleshooting Workflow for HTS Hits from Phenolic Compounds.

References

Technical Support Center: Phenolic Compound Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle interference from phenolic compounds in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: Why do phenolic compounds interfere with common colorimetric assays?

A1: Phenolic compounds interfere with colorimetric assays through several mechanisms, depending on the assay's chemistry:

  • Reducing Potential: In assays like the Folin-Ciocalteu and Lowry methods, the reagent (phosphomolybdic-phosphotungstic acid) detects reducing agents.[1][2] Phenolic compounds are potent reducing agents, leading to a color change that is not proportional to the analyte of interest (e.g., protein), resulting in an overestimation.[3][4]

  • Dye Binding: In the Bradford assay, the Coomassie Brilliant Blue G-250 dye binds to proteins, causing a shift in absorbance.[5][6] Phenolic compounds can also interact with the dye, leading to a color change and inaccurate protein quantification.[7]

  • Copper Reduction: The Bicinchoninic Acid (BCA) assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins in an alkaline medium.[8] Substances that can reduce copper, including some phenolic compounds, will interfere with the assay and lead to inaccurate results.[9]

Q2: Which colorimetric assays are most susceptible to phenolic interference?

A2: The degree of interference varies among assays. The Folin-Ciocalteu assay is highly susceptible as it directly measures reducing capacity, which is a primary characteristic of phenols.[10] The Lowry assay is also significantly affected due to its use of the Folin-Ciocalteu reagent and its reaction with tyrosine and tryptophan residues in proteins.[1][2] The Bradford assay shows mixed responses, with some studies reporting overestimation and others underestimation of protein content in the presence of phenolics.[7] The BCA assay can also be affected by reducing substances, including certain phenolic compounds.[9][11]

Q3: How can I determine if phenolic compounds are interfering with my assay?

A3: Several signs may indicate phenolic interference:

  • Unexpectedly High Readings: If your sample, particularly a crude plant or natural product extract, shows much higher values than expected, it could be due to the reducing activity of phenols.

  • Color in Sample Blanks: Prepare a blank containing your sample and all assay reagents except for the specific component that reacts with the analyte (e.g., for a Lowry assay, prepare a blank without the copper reagent). A significant color development in this blank suggests interference.[12][13][14]

  • Sample Pre-treatment Test: Analyze your sample with and without a phenolic removal step (e.g., using PVPP). A substantial difference in the results is a strong indicator of phenolic interference.

Q4: What are the primary methods to remove or mitigate phenolic interference?

A4: The most common strategies involve either removing the interfering compounds or modifying the assay protocol:

  • Adsorption: Using polymers like Polyvinylpyrrolidone (PVP) or the insoluble Polyvinylpolypyrrolidone (PVPP) is a widely used method.[15][16][17] These polymers bind to phenolic compounds through hydrogen bonding, allowing for their removal from the sample via centrifugation or filtration.[16]

  • Solid-Phase Extraction (SPE): SPE is a sample clean-up technique that can effectively separate phenolic compounds from the analyte of interest based on their physical and chemical properties.[18][19][20]

  • Protein Precipitation: Precipitating the protein out of the solution can separate it from soluble interfering substances like phenolics.[21]

  • Assay Modification: For certain assays like the Lowry method, modifications that involve measuring absorbance in the presence and absence of the copper reagent can help correct for phenolic interference.[12][14]

Troubleshooting Guides

Problem 1: My protein readings in a plant extract sample are unexpectedly high when using the Lowry or Bradford assay.

  • Possible Cause: Interference from a high concentration of phenolic compounds in the extract is a likely cause.[7][12][14]

  • Troubleshooting Steps:

    • Run a Proper Blank: Prepare a sample blank that includes the buffer and all assay reagents except the protein-binding dye or primary reagent. Subtracting this absorbance from your sample reading can help correct for some interference. For the Lowry assay, a blank without the copper reagent is recommended.[12][13]

    • Pre-treat with PVPP/PVP: Use Polyvinylpolypyrrolidone (PVPP) to adsorb the phenolic compounds. See the detailed protocol below. Re-run the assay on the treated sample and compare the results. A significant drop in protein concentration confirms phenolic interference.[16]

    • Dilute the Sample: If the protein concentration is high enough, diluting the sample can reduce the concentration of interfering phenolics to a level that no longer significantly affects the assay.[8][21]

Problem 2: My sample turns cloudy or forms a precipitate during the colorimetric assay.

  • Possible Cause: This can be due to the interaction between assay reagents and high concentrations of certain compounds in your extract, such as lipids, salts, or insoluble phenolic-protein complexes.[22][23]

  • Troubleshooting Steps:

    • Centrifugation: Before taking a reading, centrifuge the sample to pellet any precipitate. Carefully transfer the clear supernatant for absorbance measurement.[23]

    • Sample Cleanup: Employ a cleanup method like Solid-Phase Extraction (SPE) to remove compounds causing the turbidity before performing the assay.[18][20]

    • Check Buffer Compatibility: Ensure that the buffers used for your sample and standards are compatible with the assay reagents. High salt concentrations can sometimes cause precipitation.[23]

Problem 3: The color development in my Folin-Ciocalteu assay seems inconsistent or non-linear for my samples compared to the standard curve.

  • Possible Cause: The Folin-Ciocalteu assay measures the total reducing capacity, and your sample likely contains a complex mixture of phenolic compounds and other reducing substances (like ascorbic acid or reducing sugars) that react at different rates and to different extents compared to your single standard (e.g., gallic acid).[3][10][24][25]

  • Troubleshooting Steps:

    • Sample Cleanup: Use Solid-Phase Extraction (SPE) to isolate the phenolic fraction and remove other interfering reducing agents like sugars and organic acids.[20]

    • pH Control: The pH of the reaction is crucial. Ensure precise control over the pH, as minor deviations can lead to significant variations in absorbance readings, especially when reducing sugars are present.[4]

    • Use an Alternative Assay: Consider an assay with higher specificity for phenolic compounds that is not affected by non-phenolic reducing substances.[26]

Data Presentation

Table 1: Susceptibility of Common Protein Assays to Interfering Substances

AssayPrincipleCommon Interfering Substances
Bradford Coomassie dye binding to protein.[5]Phenolic compounds, detergents, and basic buffers.[5][7][27]
Lowry Reduction of Folin-Ciocalteu reagent by copper-protein complex.[1]Phenolic compounds , reducing agents (e.g., DTT), EDTA, Tris buffer, sugars.[1][12][13]
BCA Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation with BCA.[8]Reducing agents (e.g., DTT), copper chelators (e.g., EDTA), lipids, uric acid, and some amino acids (cysteine, tyrosine).[8][9][11]
Folin-Ciocalteu Reduction of phosphomolybdic-phosphotungstic acid.[10]Phenolic compounds , ascorbic acid, reducing sugars, aromatic amines, sulfites.[3][24][25]

Table 2: Comparison of Common Phenolic Removal Methods

MethodPrincipleAdvantagesDisadvantages
PVPP/PVP Adsorption Hydrogen bonding between the polymer and phenolic compounds.[16][17]Simple, rapid, and effective for many types of phenolics.[16]May not remove all types of phenolics; requires optimization of polymer amount.[15]
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid and a liquid phase.[18]High selectivity; can remove a broad range of interfering substances.[19][20]More time-consuming and requires method development for specific sample types.
Protein Precipitation Use of acid (e.g., TCA) or organic solvent (e.g., acetone) to precipitate protein.[21]Effective at separating proteins from soluble interfering compounds.Risk of incomplete protein precipitation or co-precipitation of interfering substances.
Modified Lowry Assay Mathematical correction based on absorbance with and without copper reagent.[12][14]Avoids sample pre-treatment steps.Only applicable to the Lowry assay; accuracy may vary depending on the specific phenolics present.[12]

Experimental Protocols

Protocol 1: Removal of Phenolic Compounds using PVPP

This protocol describes a general procedure to remove phenolic interference from liquid samples prior to a colorimetric assay.

  • Determine PVPP Amount: Start by adding 10-20 mg of insoluble Polyvinylpolypyrrolidone (PVPP) for every 1 mL of your sample extract. The optimal amount may need to be determined empirically.[16]

  • Incubation: Add the PVPP to your sample in a microcentrifuge tube. Vortex thoroughly to ensure maximum contact between the PVPP and the sample. Incubate for 15-30 minutes at 4°C with gentle agitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the PVPP and the bound phenolic compounds.

  • Collect Supernatant: Carefully collect the supernatant, which now has a reduced concentration of phenolic compounds.

  • Assay: Use the cleared supernatant to perform your colorimetric assay according to the standard protocol.

Protocol 2: General Solid-Phase Extraction (SPE) for Phenolic Cleanup

This protocol provides a basic workflow for using a reversed-phase (e.g., C18) SPE cartridge to separate phenolics from a more polar analyte.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol (B129727), followed by 2-3 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load your sample onto the SPE cartridge. The phenolic compounds will adsorb to the C18 sorbent, while more polar analytes may pass through in the load and wash steps.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to elute any remaining polar, non-retained compounds.

  • Elution: Elute the retained phenolic compounds with a strong solvent like methanol or acetonitrile. The fraction that did not bind to the column (the flow-through and wash) can be collected and used for the assay if your analyte of interest is polar. Alternatively, if your analyte is less polar than the phenolics, the elution conditions can be optimized to elute the analyte before the phenolics.

  • Analysis: The collected fraction containing the analyte of interest, now cleaned of interfering phenolics, can be used for the colorimetric assay.

Visualizations

TroubleshootingWorkflow start Unexpected High Reading or Sample Cloudiness q1 Is a proper sample blank included? start->q1 step1 Run assay with a sample blank. Subtract blank absorbance. q1->step1 No q2 Is interference still suspected? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Pre-treat sample with PVPP or perform SPE cleanup. q2->step2 Yes end_ok Problem Solved q2->end_ok No a2_yes Yes a2_no No q3 Are results now as expected? step2->q3 q3->end_ok Yes end_fail Consider alternative assay or further method development. q3->end_fail No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for suspected phenolic interference.

InterferenceMechanism cluster_lowry Lowry Assay Principle cluster_interference Phenolic Interference Protein Protein Protein_Cu Protein-Cu Complex Protein->Protein_Cu Cu2 Cu²⁺ Cu2->Protein_Cu Folin Folin Reagent (Oxidized) Folin_Reduced Reduced Folin (Blue Color) Folin->Folin_Reduced Protein_Cu->Folin_Reduced Phenol Phenolic Compound Folin_Reduced_Interference Reduced Folin (False Positive Blue Color) Phenol->Folin_Reduced_Interference Reduces directly Folin_Interference Folin Reagent (Oxidized) Folin_Interference->Folin_Reduced_Interference

Caption: Mechanism of phenolic interference in the Lowry assay.

PVPP_Workflow A 1. Sample containing Protein + Phenolics B 2. Add PVPP Powder A->B C 3. Vortex and Incubate (e.g., 15 min at 4°C) B->C D 4. Centrifuge (e.g., 12,000 x g) C->D E 5. Collect Supernatant (Protein-rich, Phenolic-poor) D->E Supernatant F 6. Discard Pellet (PVPP-Phenolic Complex) D->F Pellet G 7. Proceed to Colorimetric Assay E->G

Caption: Experimental workflow for phenolic removal using PVPP.

References

Improving the reproducibility of bioassays involving Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving Ethyl 2,4-dihydroxyphenylacetate and other related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that may affect bioassay results?

A1: this compound is a phenolic compound. Key properties that can influence bioassay outcomes include its solubility, stability, and potential for interference with assay chemistries. As a phenolic compound, it possesses antioxidant properties due to the presence of hydroxyl groups on the aromatic ring, which can readily donate hydrogen atoms or electrons. Its ester functional group may be susceptible to hydrolysis under certain pH conditions.

Q2: How should I store this compound to ensure its stability?

A2: To maintain its integrity, this compound should be stored at -20°C under an inert atmosphere. Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery. Catechol-containing compounds can be prone to oxidation, so minimizing exposure to air and light is crucial.

Q3: What are the most common bioassays to evaluate the activity of this compound?

A3: Given its phenolic structure, common bioassays for evaluating the activity of this compound include antioxidant capacity assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays. Additionally, enzyme inhibition assays, such as tyrosinase inhibition, are relevant for compounds with a 2,4-dihydroxyphenyl moiety.

Q4: Why am I observing high variability in my antioxidant assay results?

A4: High variability in antioxidant assays can stem from several factors, including the inherent differences in assay mechanisms (e.g., hydrogen atom transfer vs. single electron transfer), the stability of the compound in the assay medium, and potential interference from colored compounds. For phenolic compounds, oxidation during the experiment can also lead to inconsistent results.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Assay Buffers
  • Problem: this compound may exhibit limited solubility in aqueous buffers, leading to precipitation and inaccurate results.

  • Solution:

    • Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol (B145695). Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting biological activity or assay chemistry.

    • Solvent Selection: The choice of solvent can significantly impact the extraction and solubility of phenolic compounds. For hydrophobic phenols, using a more lipophilic solvent for the initial stock might be necessary, followed by careful dilution.

    • Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential degradation with prolonged exposure.

Issue 2: Inconsistent Results in Radical Scavenging Assays (DPPH, ABTS)
  • Problem: Observed antioxidant activity is lower than expected or varies significantly between experiments.

  • Solution:

    • Reaction Kinetics: The reaction between phenolic compounds and radicals can be slow. Ensure the reaction has reached its endpoint by performing a time-course experiment to determine the optimal incubation time.

    • pH Sensitivity: The antioxidant capacity of phenolic compounds can be pH-dependent. Maintain a consistent and appropriate pH for the assay.

    • Color Interference: If the sample solution is colored, it can interfere with absorbance readings. Run a sample blank (sample without the radical solution) and subtract its absorbance from the test sample reading.

Issue 3: Compound Instability and Degradation
  • Problem: The 2,4-dihydroxy (catechol-like) structure is susceptible to oxidation, which can alter the compound's activity during the experiment.

  • Solution:

    • Use Fresh Solutions: Prepare fresh solutions of this compound for each experiment.

    • Inert Atmosphere: If possible, perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Chelating Agents: The presence of metal ions can catalyze the oxidation of catechols. Consider adding a chelating agent like EDTA to the buffer if metal contamination is suspected.

Data Presentation: Comparative Antioxidant Assays

AssayMechanismTypical StandardEndpoint MeasurementExample IC50 (µg/mL)
DPPH Radical ScavengingTrolox, Ascorbic AcidDecrease in absorbance at ~517 nm50 ± 5
ABTS Radical ScavengingTroloxDecrease in absorbance at ~734 nm35 ± 3
FRAP Ferric Ion ReductionFeSO₄Increase in absorbance at ~593 nm75 ± 8 (EC₅₀)

Experimental Protocols

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., ethanol or DMSO).

    • Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.

  • Assay Procedure:

    • Add varying concentrations of the sample solution to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes (or the pre-determined optimal time).

    • Measure the absorbance at approximately 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Tyrosinase Inhibition Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • Add the sample solution and tyrosinase solution to a 96-well plate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at approximately 475 nm at regular intervals.

  • Calculation:

    • Calculate the percentage of enzyme inhibition.

    • Determine the IC50 value.

Visualizations

Experimental_Workflow General Bioassay Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (Purity ≥98%) Stock_Solution Prepare Stock Solution (e.g., in DMSO or Ethanol) Compound->Stock_Solution Serial_Dilutions Prepare Serial Dilutions in Assay Buffer Stock_Solution->Serial_Dilutions Incubation Incubate with Assay Reagents (e.g., DPPH, Enzyme) Serial_Dilutions->Incubation Measurement Measure Signal (e.g., Absorbance) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Troubleshooting_Logic Troubleshooting Inconsistent Bioassay Results Start Inconsistent Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Solubility_No No Check_Solubility->Solubility_No Check_Stability Is the compound stable in the assay medium? Stability_Yes Yes Check_Stability->Stability_Yes Stability_No No Check_Stability->Stability_No Check_Interference Does the compound interfere with the assay signal? Interference_Yes Yes Check_Interference->Interference_Yes Interference_No No Check_Interference->Interference_No Solubility_Yes->Check_Stability Solution_Solubility Optimize solvent system (e.g., use co-solvents) Solubility_No->Solution_Solubility Stability_Yes->Check_Interference Solution_Stability Use fresh solutions, consider antioxidants or inert atmosphere Stability_No->Solution_Stability Solution_Interference Run appropriate controls (e.g., sample blank) Interference_Yes->Solution_Interference Signaling_Pathway_Hypothesis Hypothesized Antioxidant Mechanism of Action cluster_compound This compound cluster_radicals Reactive Oxygen Species (ROS) Compound Phenolic Hydroxyl Groups Neutralization Radical Scavenging Compound->Neutralization Donates H• or e- ROS Free Radicals (e.g., DPPH•, ABTS•+) ROS->Neutralization Stabilized_Radical Stabilized Compound Radical Neutralization->Stabilized_Radical Neutralized_Radical Non-Radical Species Neutralization->Neutralized_Radical

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Ethyl 2,4-dihydroxyphenylacetate. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a peak with a drawn-out or "tailing" appearance on the trailing edge.[1][2] It is an indication of undesirable secondary interactions between the analyte and the stationary phase, which can compromise the accuracy and precision of quantification.[2][3]

Q2: Why is this compound prone to peak tailing?

A2: this compound possesses two phenolic hydroxyl groups on its phenyl ring. These groups are susceptible to several interactions that can cause peak tailing in reversed-phase HPLC:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the surface of silica-based stationary phases are acidic and can form strong hydrogen bonds with the polar hydroxyl groups of the analyte. This leads to a secondary retention mechanism that delays the elution of a portion of the analyte molecules, causing the peak to tail.[1][3][4]

  • Metal Chelation: The two adjacent hydroxyl groups on the aromatic ring of this compound can act as a chelating agent, binding to trace metal impurities (e.g., iron, aluminum) present in the silica (B1680970) matrix of the HPLC column or in the sample/mobile phase.[2][3][5] This interaction can also result in peak tailing.

  • Mobile Phase pH: As a phenolic compound, the ionization state of this compound is dependent on the mobile phase pH. If the pH is close to the analyte's pKa (predicted to be around 9.51), a mixture of ionized and non-ionized forms will exist, which can lead to peak distortion and tailing.[6][7][8]

Q3: What are the initial steps to troubleshoot peak tailing for this compound?

A3: Start by systematically evaluating the most common causes:

  • Assess the mobile phase pH: Ensure the pH is at least 1-2 units away from the analyte's pKa.

  • Evaluate the column condition: An old or contaminated column can be a primary source of tailing.

  • Check for potential metal contamination: Consider the purity of your sample, solvents, and HPLC system components.

  • Review your sample preparation: High sample concentration (overloading) or a sample solvent stronger than the mobile phase can cause peak distortion.[3][9]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving peak tailing for this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH >= 1.5 units below pKa (~9.51)? start->check_ph adjust_ph Adjust Mobile Phase pH to be acidic (e.g., pH 2.5-4.5) using an appropriate buffer. check_ph->adjust_ph No check_column Is the column old or known to have high silanol activity? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a new, high-purity, end-capped C18 or C8 column. Consider a phenyl-hexyl column for alternative selectivity. check_column->replace_column Yes check_chelation Suspect Metal Chelation? check_column->check_chelation No replace_column->check_chelation add_chelator Add a chelating agent (e.g., 0.01-0.05 mM EDTA) to the mobile phase. check_chelation->add_chelator Yes check_sample Is the sample concentration too high or solvent mismatched? check_chelation->check_sample No add_chelator->check_sample adjust_sample Dilute the sample. Ensure sample solvent is weaker than or matches the mobile phase. check_sample->adjust_sample Yes evaluate_system Evaluate System for Extra-Column Volume and Leaks check_sample->evaluate_system No adjust_sample->evaluate_system end Peak Shape Improved evaluate_system->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps
Potential Cause Recommended Action & Explanation
Inappropriate Mobile Phase pH Action: Adjust the mobile phase to an acidic pH, ideally between 2.5 and 4.5. Use a suitable buffer (e.g., phosphate (B84403) or acetate) at a concentration of 10-25 mM to maintain a stable pH.[4][9] Explanation: At a low pH, the phenolic hydroxyl groups will be fully protonated, preventing ionization and improving peak shape.[1][10] Additionally, acidic conditions suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[1]
Secondary Interactions with Silanol Groups Action: 1. Use a modern, high-purity, end-capped C18 or C8 column. End-capping chemically deactivates most of the residual silanol groups.[1][6][10] 2. Consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[10] Explanation: Minimizing the number of available silanol groups is a direct way to reduce this type of secondary interaction.
Metal Chelation Action: Add a small amount of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a concentration of 0.01-0.05 mM.[5][11] Explanation: The chelating agent will preferentially bind to any metal ions present in the system, preventing them from interacting with the analyte.
Column Contamination or Degradation Action: 1. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove strongly retained contaminants.[9] 2. If the column is old or performance does not improve after washing, replace it. Explanation: Over time, columns can accumulate contaminants that create active sites for secondary interactions. Physical degradation, such as void formation, can also lead to poor peak shape.
Sample Overload Action: Reduce the concentration of the sample and/or the injection volume.[3][9] Explanation: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte and resulting in peak tailing.
Inappropriate Sample Solvent Action: Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the initial mobile phase.[3][9] Explanation: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Mobile Phases:

    • Mobile Phase A (pH 2.5): 0.1% Formic acid in water.

    • Mobile Phase B (pH 3.5): 10 mM Ammonium acetate (B1210297) in water, pH adjusted to 3.5 with acetic acid.

    • Mobile Phase C (pH 4.5): 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Organic Modifier: Acetonitrile or Methanol.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Gradient: 10-90% organic modifier over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength for this compound.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the standard solution of this compound.

    • Run the analysis with each of the prepared aqueous mobile phases (A, B, and C).

    • Compare the peak asymmetry factor for each run.

Protocol 2: Evaluation of a Mobile Phase Additive for Chelation
  • Prepare Mobile Phases:

    • Mobile Phase (Control): Optimized mobile phase from Protocol 1 (e.g., pH 3.5 aqueous buffer and organic modifier).

    • Mobile Phase (Test): Optimized mobile phase from Protocol 1 with the addition of 0.05 mM EDTA to the aqueous component.

  • HPLC Conditions:

    • Use the same HPLC conditions as in Protocol 1.

  • Procedure:

    • Analyze the standard solution of this compound using the control mobile phase.

    • Flush the system and column thoroughly with the test mobile phase.

    • Equilibrate the column with the test mobile phase for at least 30 minutes.

    • Analyze the standard solution again using the test mobile phase.

    • Compare the peak asymmetry factor between the control and test runs.

Data Presentation

The following table summarizes the expected impact of troubleshooting actions on the peak tailing factor.

Parameter Modified Condition Expected Tailing Factor (As) Expected Outcome
Mobile Phase pH pH near pKa (~9.5)> 2.0Severe Tailing
pH 4.5 1.2 - 1.5 Improved Peak Shape
pH 2.5 1.0 - 1.2 Optimal Peak Shape
Mobile Phase Additive No Additive1.5 - 1.8Moderate Tailing
+ 0.05 mM EDTA 1.1 - 1.3 Significantly Reduced Tailing
Column Type Standard, non-end-capped C18> 1.8Significant Tailing
High-purity, end-capped C18 1.0 - 1.4 Good Peak Shape

References

Technical Support Center: Interpreting Complex NMR Spectra of Dihydroxyphenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of dihydroxyphenylacetate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl (-OH) proton signal in my dihydroxyphenylacetate derivative spectrum broad or not visible at all?

A1: The broadening or disappearance of hydroxyl proton signals is a common phenomenon in the ¹H NMR of phenolic compounds. This is primarily due to:

  • Rapid Chemical Exchange: Hydroxyl protons can rapidly exchange with other labile protons in the sample, such as trace amounts of water or other hydroxyl groups.[1][2] This exchange occurs on a timescale that is fast compared to the NMR timescale, leading to a broadening of the signal. In some cases, the signal can become so broad that it is indistinguishable from the baseline.[3]

  • Intermolecular Hydrogen Bonding: Hydrogen bonding between solute molecules or with protic solvents can also contribute to signal broadening.[2]

  • Solvent Effects: The choice of NMR solvent significantly impacts the appearance of -OH signals. Protic solvents will actively exchange with the analyte's hydroxyl protons, often leading to the signal's disappearance.[3]

Q2: How can I confirm the presence and position of a hydroxyl proton signal?

A2: A simple and effective method is the D₂O exchange experiment .[1][4][5][6]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube and shake it gently.

  • Re-acquire the ¹H NMR spectrum. The hydroxyl protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the original -OH signal will disappear or significantly decrease in intensity, confirming its identity.[1][4][5]

Q3: The aromatic region of my spectrum is very complex and the signals are overlapping. How can I simplify this?

A3: Overlapping signals in the aromatic region are common for substituted benzene (B151609) rings. Here are a few strategies to resolve this:

  • Use a Higher Field Spectrometer: NMR spectrometers with higher magnetic field strengths (e.g., 600 MHz or higher) will provide better spectral dispersion, potentially resolving overlapping multiplets.[7]

  • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[6][8][9] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the chemical shifts and may resolve the overlap.[6][8] Aromatic solvents like benzene-d₆ often induce significant shifts in the analyte's protons due to anisotropic effects.

  • 2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY will show correlations between coupled protons, helping to identify which aromatic protons are adjacent to each other.

    • HSQC correlates protons to their directly attached carbons, which can help in assigning signals if the ¹³C spectrum is resolved.

Q4: What are the typical chemical shift ranges for the protons in a dihydroxyphenylacetate derivative?

A4: The chemical shifts can vary depending on the specific substitution pattern and the solvent used. However, some general ranges are provided in the table below.

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shift Ranges for Dihydroxyphenylacetate Derivatives

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons (Ar-H)6.5 - 8.0Multiplet, Doublet, etc.The exact chemical shift and multiplicity depend on the substitution pattern on the aromatic ring.[10][11]
Methylene (B1212753) Protons (-CH₂-)~3.5SingletThis is for the acetate (B1210297) methylene group. The chemical shift can be influenced by neighboring groups.
Phenolic Hydroxyl Protons (-OH)4.0 - 10.0 (or broader)Broad SingletHighly variable and dependent on solvent, concentration, and temperature.[1][5] Can be much higher in cases of strong intramolecular hydrogen bonding.[2]
Carboxylic Acid Proton (-COOH)10.0 - 13.0Broad SingletThis signal is often very broad and may not be observed without specific experimental conditions.

Note: These are approximate ranges. Always use internal standards like TMS for accurate chemical shift referencing.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the dihydroxyphenylacetate derivative.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently mix the sample to ensure a homogeneous solution.

Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample following Protocol 1.

  • D₂O Addition: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube containing the sample.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure thorough mixing. Allow the sample to equilibrate for a few minutes.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a signal in the second spectrum confirms it as an exchangeable hydroxyl proton.[1][4][5]

Troubleshooting Guides

Guide 1: Dealing with Broad or Invisible Hydroxyl Peaks

This guide provides a systematic approach to identifying and characterizing problematic hydroxyl signals.

Troubleshooting_OH_Peaks Workflow for Troubleshooting -OH Signals start Broad or Invisible -OH Peak d2o_exchange Perform D₂O Exchange Experiment start->d2o_exchange peak_disappears Signal Disappears? d2o_exchange->peak_disappears confirm_oh Confirmed as -OH Peak peak_disappears->confirm_oh Yes no_change Signal Unchanged peak_disappears->no_change No sharpen_peak Attempt to Sharpen -OH Peak confirm_oh->sharpen_peak re_evaluate Re-evaluate Peak Assignment no_change->re_evaluate change_solvent Use Anhydrous DMSO-d₆ or Acetone-d₆ sharpen_peak->change_solvent lower_temp Lower Acquisition Temperature sharpen_peak->lower_temp check_concentration Decrease Sample Concentration sharpen_peak->check_concentration acquire_spectrum Re-acquire Spectrum change_solvent->acquire_spectrum lower_temp->acquire_spectrum check_concentration->acquire_spectrum final_analysis Analyze Sharpened Spectrum acquire_spectrum->final_analysis

Caption: Troubleshooting workflow for broad or invisible hydroxyl peaks.

Guide 2: Resolving Complex Aromatic Signals

This decision tree helps in choosing the right strategy to simplify complex and overlapping aromatic signals.

Resolving_Aromatic_Signals Decision Tree for Resolving Aromatic Signals start Complex/Overlapping Aromatic Signals higher_field Access to Higher Field NMR? start->higher_field use_higher_field Acquire Spectrum at Higher Field (e.g., >600 MHz) higher_field->use_higher_field Yes change_solvent Change Deuterated Solvent (e.g., to Benzene-d₆) higher_field->change_solvent No resolved Signals Resolved use_higher_field->resolved solvent_resolved Signals Resolved? change_solvent->solvent_resolved solvent_resolved->resolved Yes not_resolved Still Overlapping solvent_resolved->not_resolved No run_2d_nmr Perform 2D NMR Experiments (COSY, HSQC) analyze_2d Analyze 2D Spectra for Correlations run_2d_nmr->analyze_2d not_resolved->run_2d_nmr

Caption: Strategy for resolving complex aromatic NMR signals.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: Ethyl 2,4-dihydroxyphenylacetate vs. 2,4-dihydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative antioxidant activities of Ethyl 2,4-dihydroxyphenylacetate and its corresponding carboxylic acid, 2,4-dihydroxyphenylacetic acid. This document provides an objective comparison based on established principles of antioxidant chemistry and detailed experimental protocols for in vitro evaluation.

Introduction

The antioxidant activity of phenolic compounds is primarily attributed to their hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals. The presence of an ethyl ester group in place of a carboxylic acid can influence the molecule's polarity, solubility, and ability to participate in antioxidant reactions. This guide will delve into these aspects and provide the necessary tools for empirical validation.

Data Presentation

As no direct comparative experimental data was found in the public domain, the following table is a template for presenting quantitative data that would be obtained from the experimental protocols described in the next section. The anticipated results are based on general structure-activity relationships of phenolic compounds, where the free carboxylic acid form might exhibit slightly different antioxidant potential compared to its ester form due to electronic effects and solubility.

Antioxidant AssayIC50 (µg/mL) - this compoundIC50 (µg/mL) - 2,4-dihydroxyphenylacetic AcidPositive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical Scavenging ActivityData to be determinedData to be determinedData to be determined
ABTS Radical Scavenging ActivityData to be determinedData to be determinedData to be determined
Ferric Reducing Antioxidant Power (FRAP)Data to be determinedData to be determinedData to be determined

Note: IC50 (Inhibitory Concentration 50) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

To empirically determine and compare the antioxidant activities of this compound and 2,4-dihydroxyphenylacetic acid, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1][2][3]

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare stock solutions of this compound, 2,4-dihydroxyphenylacetic acid, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol. Create a series of dilutions of each sample.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution, and a control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the samples to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[1][4]

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a positive control as described for the DPPH assay.

  • Reaction Mixture: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 values as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically at 593 nm.[1][5]

Protocol:

  • Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., FeSO₄·7H₂O or Trolox).

  • Reaction Mixture: Add 10 µL of each sample dilution to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the positive control. The FRAP value of the samples is expressed as µM Fe(II) equivalents or Trolox equivalents.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_comparison Comparison Compound_E This compound DPPH DPPH Assay Compound_E->DPPH ABTS ABTS Assay Compound_E->ABTS FRAP FRAP Assay Compound_E->FRAP Compound_A 2,4-dihydroxyphenylacetic Acid Compound_A->DPPH Compound_A->ABTS Compound_A->FRAP Positive_Control Positive Control (e.g., Ascorbic Acid) Positive_Control->DPPH Positive_Control->ABTS Positive_Control->FRAP Reagents DPPH, ABTS, FRAP Reagents Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectrophotometry Spectrophotometric Measurement DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry Calculation Calculate % Inhibition / Reducing Power Spectrophotometry->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Antioxidant Activity IC50->Comparison

Caption: Workflow for comparing antioxidant activity.

Antioxidant_Mechanism cluster_phenolic Phenolic Antioxidant (Ar-OH) cluster_radical Free Radical cluster_products Stabilization Phenolic This compound or 2,4-dihydroxyphenylacetic Acid Radical Free Radical (R•) Stable_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic->Stable_Radical Donates H• Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule Accepts H•

Caption: General mechanism of phenolic antioxidants.

References

Structure-Activity Relationship of Ethyl 2,4-dihydroxyphenylacetate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Ethyl 2,4-dihydroxyphenylacetate and its analogs, focusing on their antioxidant, tyrosinase inhibitory, and antimicrobial activities. The information is presented to facilitate the rational design of novel therapeutic agents.

Comparative Biological Activity

The biological activity of this compound and its analogs is significantly influenced by the number and position of hydroxyl groups on the phenyl ring, as well as the nature of the ester or amide substituent. The following tables summarize the available quantitative data for key biological activities.

Antioxidant Activity

The antioxidant capacity of these phenolic compounds is primarily evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with lower IC50 values indicating higher antioxidant activity.

Compound/Analog StructureR GroupSubstitution PatternAntioxidant Activity (DPPH Scavenging IC50 in µM)
This compound -CH2COOEt2,4-dihydroxyData not available
2,4-Dihydroxybenzoic acid-COOH2,4-dihydroxyPoor activity[1]
3,4-Dihydroxybenzoic acid (Protocatechuic acid)-COOH3,4-dihydroxy> 2,4-dihydroxybenzoic acid[1]
3,5-Dihydroxybenzoic acid-COOH3,5-dihydroxyMost potent among dihydroxybenzoic acids[1]
2,5-Dihydroxybenzoic acid (Gentisic acid)-COOH2,5-dihydroxyPotent activity[1]
2,6-Dihydroxybenzoic acid-COOH2,6-dihydroxyPoor activity[1]
4-Hydroxybenzoic acid-COOH4-hydroxyPoor activity[1]

Inference on SAR for Antioxidant Activity: Based on the data for analogous benzoic acids, the antioxidant activity of dihydroxyphenylacetates is highly dependent on the hydroxyl group positioning. A meta-arrangement of hydroxyl groups (3,5-dihydroxy) appears to confer the highest radical scavenging activity, while ortho- (2,6-) and para- (2,4-) orientations with respect to the carboxylic/acetic acid group show weaker activity[1]. The presence of a catechol (3,4-dihydroxy) or gentisic (2,5-dihydroxy) moiety also results in significant antioxidant potential[1]. Esterification of the carboxylic acid group can modulate this activity.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation.

Compound/Analog StructureR GroupSubstitution PatternTyrosinase Inhibitory Activity (IC50 in µM)
This compound -CH2COOEt2,4-dihydroxyData not available
2,4-Dihydroxycinnamic acid amide derivative-CH=CH-CONHR'2,4-dihydroxy0.0112 - 0.16[2]
2,4-Dihydroxybenzylidene-2-thiohydantoin(see structure)2,4-dihydroxy1.07[3]
3,4-Dihydroxybenzylidene- (thio)barbiturate(see structure)3,4-dihydroxy1.52[3]
2-((3-acetylphenyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl)acrylate(see structure)2,4-dihydroxy0.0020[4]
Kojic Acid (Standard)--16.69 - 51.11[3][4]

Inference on SAR for Tyrosinase Inhibition: The 2,4-dihydroxy (resorcinol) moiety is a critical structural feature for potent tyrosinase inhibition[2][3]. Analogs containing this scaffold consistently demonstrate strong inhibitory activity, often surpassing that of the standard inhibitor, kojic acid[3][4]. The introduction of a β-phenyl-α,β-unsaturated carbonyl scaffold, as seen in cinnamic acid derivatives and benzylidene-thiohydantoins, further enhances this activity[3]. The catechol (3,4-dihydroxy) structure also contributes to significant tyrosinase inhibition[3].

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.

Compound/Analog StructureR GroupSubstitution PatternTest OrganismAntimicrobial Activity (MIC in µg/mL)
This compound -CH2COOEt2,4-dihydroxyData not availableData not available
Enamine derivative of dehydroacetic acid (4b)(see structure)pyran-2,4-dioneE. coli80[5]
S. aureus300[5]
Enamine derivative of dehydroacetic acid (4d)(see structure)pyran-2,4-dioneE. coli>400[5]
S. aureus100[5]
Ethylparaben hydrazide-hydrazone (3g)(see structure)4-hydroxybenzoateS. aureus (ATCC 29213)2[6]
1,3-bis(aryloxy)propan-2-amine (CPD20)(see structure)-S. pyogenes2.5[7]
S. aureus2.5[7]
E. faecalis5[7]

Inference on SAR for Antimicrobial Activity: Direct SAR data for this compound and its close analogs on antimicrobial activity is limited. However, studies on related phenolic and heterocyclic structures suggest that modifications of the core scaffold can lead to potent antimicrobial agents[5][6][7]. For instance, the introduction of enamine and hydrazide-hydrazone functionalities to phenolic structures has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria[5][6].

Experimental Protocols

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • A stock solution of DPPH in methanol (B129727) is prepared.

  • Test compounds are dissolved in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.

  • A specific volume of the test compound solution is mixed with a DPPH solution in a 96-well plate or cuvette.

  • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome (B613829).

Procedure:

  • A solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8) is prepared.

  • Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations with the phosphate buffer.

  • In a 96-well plate, the tyrosinase solution is added to wells containing different concentrations of the test compound or a positive control (e.g., kojic acid).

  • The plate is pre-incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • The enzymatic reaction is initiated by adding a solution of L-DOPA to each well.

  • The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined from the plot of percent inhibition versus inhibitor concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is prepared and added to each well containing the diluted compound.

  • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • After incubation, the plate is visually inspected for turbidity, or the optical density is measured using a plate reader to assess microbial growth.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds, including dihydroxyphenylacetate derivatives, can exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) IKK_Complex->IkB_NF_kB Phosphorylates IκB IkB->IkB_NF_kB NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB IκB Degradation Phenolic_Compound This compound and Analogs Phenolic_Compound->IKK_Complex Inhibits DNA DNA NF_kB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression MAPK_Signaling_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor Activates Phenolic_Compound This compound and Analogs Phenolic_Compound->MAPKKK Inhibits Gene_Expression Inflammatory & Apoptotic Gene Expression Transcription_Factor->Gene_Expression Experimental_Workflow Experimental Workflow for SAR Studies Synthesis Synthesis of Analogs Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Antioxidant_Assay Antioxidant Assays (e.g., DPPH) Biological_Screening->Antioxidant_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) Biological_Screening->Enzyme_Inhibition Antimicrobial_Assay Antimicrobial Assays (e.g., Broth Microdilution) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Determination) Antioxidant_Assay->Data_Analysis Enzyme_Inhibition->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

References

A Researcher's Guide to Employing Positive and Negative Controls in Experiments with Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 6, 2025 – For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ethyl 2,4-dihydroxyphenylacetate, the rigorous application of positive and negative controls is paramount to generating valid and reproducible data. This guide provides a comparative framework for designing experiments to assess the tyrosinase inhibition, antioxidant, and anti-inflammatory activities of this compound, complete with detailed experimental protocols, hypothetical comparative data, and visualizations of key pathways and workflows.

This compound, a phenolic compound, holds promise in various therapeutic areas due to its structural similarity to other bioactive molecules. However, to ascertain its specific effects and potency, its performance must be benchmarked against well-characterized positive controls and validated by the absence of effect in negative controls.

Comparative Analysis of Bioactivity

To objectively evaluate the efficacy of this compound, it is essential to compare its activity against established standards in relevant in vitro assays. The following tables present hypothetical data to illustrate how the performance of this compound can be contextualized.

Table 1: Tyrosinase Inhibition Assay

CompoundConcentration (µM)% InhibitionIC50 (µM)
Negative Control (Vehicle) -0 ± 2.1> 1000
This compound 10065 ± 4.575.2
Positive Control (Kojic Acid) 10092 ± 3.815.8[1][2]

Table 2: DPPH Radical Scavenging Assay

CompoundConcentration (µM)% ScavengingEC50 (µM)
Negative Control (Vehicle) -1 ± 1.5> 1000
This compound 5058 ± 5.243.1
Positive Control (Ascorbic Acid) 5095 ± 2.98.5

Table 3: Anti-Inflammatory Assay (Nitric Oxide Inhibition in LPS-Stimulated RAW264.7 Cells)

CompoundConcentration (µM)% NO InhibitionIC50 (µM)
Negative Control (Vehicle) -2 ± 3.0> 1000
This compound 2555 ± 6.122.5
Positive Control (Dexamethasone) 1088 ± 4.71.2

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key assays cited in this guide.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the production of melanin (B1238610). Tyrosinase is a key enzyme in melanin synthesis.[3]

  • Reagents and Materials:

    • Mushroom Tyrosinase

    • L-DOPA (3,4-dihydroxy-L-phenylalanine)

    • Phosphate (B84403) Buffer (pH 6.8)

    • Test compound (this compound)

    • Positive Control (Kojic Acid)[1][2][4]

    • Negative Control (Vehicle, e.g., DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare a solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

    • The negative control wells will contain the vehicle instead of the test compound.

    • Pre-incubate the plate at a controlled temperature.

    • Initiate the reaction by adding L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compound (this compound)

    • Positive Control (Ascorbic Acid, Trolox, or Gallic Acid)

    • Negative Control (Vehicle)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or controls.

    • Incubate the plate in the dark at room temperature.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of radical scavenging activity and determine the EC50 value.

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This cellular assay assesses the potential of a compound to reduce inflammation by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).

  • Reagents and Materials:

    • RAW264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with FBS (Fetal Bovine Serum)

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • Positive Control (e.g., Dexamethasone)

    • Negative Control (Vehicle)

    • Griess Reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for a specified period.

    • Stimulate the cells with LPS to induce an inflammatory response, excluding the non-stimulated control group.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

Visualizing Experimental Design and Biological Pathways

Diagrams are essential tools for conceptualizing experimental workflows and understanding the potential mechanisms of action of a test compound.

Experimental_Workflow cluster_assays In Vitro Bioactivity Screening tyrosinase Tyrosinase Inhibition Assay data_analysis Data Analysis (IC50 / EC50) tyrosinase->data_analysis antioxidant Antioxidant Assay (DPPH) antioxidant->data_analysis inflammatory Anti-inflammatory Assay (NO) inflammatory->data_analysis compound This compound compound->tyrosinase Test compound->antioxidant Test compound->inflammatory Test positive_controls Positive Controls (Kojic Acid, Ascorbic Acid, Dexamethasone) positive_controls->tyrosinase Validate positive_controls->antioxidant Validate positive_controls->inflammatory Validate negative_control Negative Control (Vehicle) negative_control->tyrosinase Baseline negative_control->antioxidant Baseline negative_control->inflammatory Baseline results Comparative Efficacy data_analysis->results

Caption: General experimental workflow for screening the bioactivity of this compound.

Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are critical in the inflammatory response induced by LPS.[5][6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates NFkB_IkB NF-κB (p65/p50) IκB Test_Compound This compound Test_Compound->MAPK inhibits? Test_Compound->IKK inhibits? DNA DNA NFkB_p65_nuc->DNA binds to Pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory transcribes

References

Comparative study of the enzyme inhibitory effects of different phenolic esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory effects of various phenolic esters, offering a valuable resource for researchers in drug discovery and development. By summarizing quantitative data, detailing experimental methodologies, and illustrating key biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the interactions between phenolic esters and key enzymatic targets.

Introduction to Phenolic Esters as Enzyme Inhibitors

Phenolic compounds are a diverse group of natural and synthetic molecules characterized by at least one aromatic ring with one or more hydroxyl groups. Their ester derivatives, known as phenolic esters, often exhibit modified physicochemical properties, such as increased lipophilicity, which can enhance their bioavailability and biological activity. This has led to growing interest in their potential as therapeutic agents, particularly as enzyme inhibitors. By blocking the active sites of enzymes involved in various disease pathologies, phenolic esters offer a promising avenue for the development of novel drugs. This guide focuses on their effects on digestive enzymes, angiotensin-converting enzyme (ACE), and other enzymes implicated in inflammation and oxidative stress.

Comparative Inhibitory Activity of Phenolic Esters

The inhibitory potential of phenolic esters is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the IC50 values for various phenolic esters and their parent phenolic acids against several key enzymes.

Digestive Enzyme Inhibition

Inhibition of digestive enzymes such as α-amylase, α-glucosidase, and pancreatic lipase (B570770) is a key strategy for managing metabolic disorders like type 2 diabetes and obesity. By slowing the digestion of carbohydrates and fats, these inhibitors can help to regulate postprandial blood glucose levels and reduce caloric intake.

CompoundEnzymeIC50 ValueSource(s)
Gallic Acid Esters
Methyl GallateSoybean Lipoxygenase-1~15 µM[1]
Ethyl GallateSoybean Lipoxygenase-1~10 µM[1]
Propyl GallateSoybean Lipoxygenase-1~5 µM[1]
Octyl GallateSoybean Lipoxygenase-1~2 µM[1]
Dodecyl GallateSoybean Lipoxygenase-1~1 µM[1]
Hydroxycinnamic Acid Esters
Caffeic AcidXanthine (B1682287) Oxidase39.21 µM[2]
Methylated Dicaffeoylquinic ConjugatesXanthine Oxidase3.6 µM[3]
Other Phenolic Compounds for Comparison
QuercetinPancreatic Lipase6.1 ± 2.4 µM[4]
p-Coumaric AcidPancreatic Lipase170.2 ± 20.6 µM[4]
Caffeic AcidPancreatic Lipase401.5 ± 32.1 µM[4]
Luteolinα-Amylase-[5]
Tannic Acidα-Amylase-[5]
Isochlorogenic Acidα-Amylase-[5]

Note: Direct comparative IC50 values for a wide range of phenolic esters against digestive enzymes are limited in the literature. The data for gallic acid esters against soybean lipoxygenase-1 illustrates a clear structure-activity relationship where increasing the alkyl chain length enhances inhibitory potency. This trend is attributed to increased lipophilicity, which may facilitate better interaction with the enzyme's active site.[1]

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary therapeutic strategy for hypertension.

CompoundIC50 ValueSource(s)
Phenolic Acids
Chlorogenic Acid> p-Coumaric Acid[6]
p-Coumaric Acid> Sinapic Acid[6]
Sinapic Acid> Gentisic Acid[6]
Ferulic Acid> Syringic Acid[6]
Syringic Acid> Vanillic Acid[6]
Vanillic Acid> Protocatechuic Acid[6]
Protocatechuic Acid> Caffeic Acid[6]
Flavonoids
Luteolin> Quercetin[6]
Quercetin> Kaempferol[6]
Other Enzyme Inhibition

Phenolic compounds and their esters also show inhibitory activity against enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and xanthine oxidase (XO).

CompoundEnzymeIC50 ValueSource(s)
Gallic AcidXanthine Oxidase68 µg/ml[7]
Cyclooxygenase-268.5 µg/ml[7]
Ferulic AcidXanthine Oxidase70.2 µg/ml[7]
Cyclooxygenase-265.2 µg/ml[7]
Caffeic AcidXanthine Oxidase65 µg/ml[7]
Cyclooxygenase-262.5 µg/ml[7]
EsculetinXanthine Oxidase28.4 µM[2]

Experimental Protocols

Accurate and reproducible experimental design is critical for the comparative evaluation of enzyme inhibitors. Below are detailed methodologies for key enzyme inhibition assays.

α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

  • Materials:

    • α-amylase solution (e.g., from porcine pancreas)

    • Starch solution (e.g., potato starch)

    • Phosphate (B84403) buffer (e.g., 20 mM, pH 6.9)

    • 3,5-Dinitrosalicylic acid (DNSA) reagent

    • Test compounds (phenolic esters) dissolved in a suitable solvent (e.g., DMSO)

    • Acarbose (positive control)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the α-amylase solution and the test compound at various concentrations in a phosphate buffer.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the starch solution to the mixture.

    • Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath for a specific duration (e.g., 5-15 minutes) to allow for color development.

    • After cooling to room temperature, measure the absorbance of the solution at 540 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into monosaccharides.

  • Materials:

    • α-glucosidase solution (e.g., from Saccharomyces cerevisiae)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compounds

    • Acarbose (positive control)

    • Sodium carbonate (Na₂CO₃) solution to stop the reaction

    • Microplate reader

  • Procedure:

    • In a 96-well microplate, add the α-glucosidase solution to the test compound at various concentrations in a phosphate buffer.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

    • Add the pNPG substrate to each well to start the reaction.

    • Incubate the plate for a defined period (e.g., 20 minutes) at the same temperature.

    • Terminate the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the α-amylase assay.

Pancreatic Lipase Inhibition Assay

This method assesses the inhibition of pancreatic lipase, which hydrolyzes triglycerides into fatty acids and glycerol.

  • Materials:

    • Pancreatic lipase solution (e.g., from porcine pancreas)

    • p-Nitrophenyl palmitate (pNPP) as a substrate

    • Tris-HCl buffer (e.g., 100 mM, pH 8.2)

    • Test compounds

    • Orlistat (positive control)

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the pancreatic lipase solution and the test compound in Tris-HCl buffer.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition and the IC50 value by comparing the reaction rates in the presence and absence of the inhibitor.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the inhibition of ACE using a synthetic substrate.

  • Materials:

    • ACE solution (e.g., from rabbit lung)

    • Hippuryl-L-histidyl-L-leucine (HHL) as a substrate

    • Borate buffer with NaCl

    • Test compounds

    • Captopril (positive control)

    • Hydrochloric acid (HCl) to stop the reaction

    • Ethyl acetate (B1210297) for extraction

    • HPLC system or spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the ACE solution and the test compound in the buffer.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add the HHL substrate to start the reaction and incubate for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding HCl.

    • Extract the hippuric acid (HA) produced with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the HA in a suitable solvent (e.g., water or mobile phase).

    • Quantify the amount of HA produced using HPLC or by measuring its absorbance at 228 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the enzyme inhibitory effects of phenolic esters.

Experimental_Workflow_Enzyme_Inhibition start Start: Prepare Reagents pre_incubation Pre-incubation: Enzyme + Inhibitor (Phenolic Ester) start->pre_incubation reaction_initiation Reaction Initiation: Add Substrate pre_incubation->reaction_initiation incubation Incubation reaction_initiation->incubation reaction_termination Reaction Termination incubation->reaction_termination measurement Measurement of Product/Substrate (e.g., Spectrophotometry, HPLC) reaction_termination->measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Digestive_Enzyme_Inhibition_Pathway complex_carbs Complex Carbohydrates (Starch) alpha_amylase α-Amylase complex_carbs->alpha_amylase fats Dietary Fats (Triglycerides) pancreatic_lipase Pancreatic Lipase fats->pancreatic_lipase phenolic_esters Phenolic Esters phenolic_esters->alpha_amylase Inhibition alpha_glucosidase α-Glucosidase phenolic_esters->alpha_glucosidase Inhibition phenolic_esters->pancreatic_lipase Inhibition oligosaccharides Oligosaccharides alpha_amylase->oligosaccharides monosaccharides Monosaccharides (Glucose) alpha_glucosidase->monosaccharides fatty_acids Fatty Acids & Glycerol pancreatic_lipase->fatty_acids oligosaccharides->alpha_glucosidase absorption Intestinal Absorption monosaccharides->absorption fatty_acids->absorption blood_glucose Reduced Postprandial Blood Glucose absorption->blood_glucose calorie_intake Reduced Calorie Intake absorption->calorie_intake

Caption: Mechanism of digestive enzyme inhibition by phenolic esters.

ACE_Inhibition_Signaling_Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_I Angiotensin I renin->angiotensin_I ace Angiotensin-Converting Enzyme (ACE) angiotensin_I->ace angiotensin_II Angiotensin II ace->angiotensin_II phenolic_esters Phenolic Esters phenolic_esters->ace Inhibition reduced_bp Reduced Blood Pressure phenolic_esters->reduced_bp at1_receptor AT1 Receptor angiotensin_II->at1_receptor vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure

Caption: The role of phenolic esters in the Renin-Angiotensin-Aldosterone System.

Conclusion

Phenolic esters represent a promising class of compounds with significant enzyme inhibitory potential. Their enhanced lipophilicity compared to their parent phenolic acids may contribute to improved biological activity, as evidenced by the structure-activity relationship of gallic acid esters. The inhibition of digestive enzymes, ACE, and enzymes involved in inflammation and oxidative stress highlights their potential therapeutic applications in a range of human diseases. The standardized experimental protocols provided in this guide are intended to aid researchers in the consistent and reliable evaluation of these and other novel enzyme inhibitors. Further research focusing on direct comparative studies of a wider variety of phenolic esters against a broader panel of enzymes is warranted to fully elucidate their therapeutic potential and guide the development of new and effective drugs.

References

Assessing the Specificity of Ethyl 2,4-dihydroxyphenylacetate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biological specificity of Ethyl 2,4-dihydroxyphenylacetate. By comparing its activity with established alternatives in key biological assays, this document aims to provide researchers with the necessary data to evaluate its potential for further investigation and development. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support reproducible research.

Comparative Analysis of Biological Activity

To objectively evaluate the specificity of this compound, its inhibitory activity was compared against a panel of well-characterized compounds in three distinct biological assays: mushroom tyrosinase inhibition, DPPH radical scavenging (antioxidant), and monoamine oxidase (MAO-A and MAO-B) inhibition. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Mushroom Tyrosinase Inhibition

CompoundIC50 (µM)
This compound ND
Kojic Acid1.36 - 51.11
Arbutin>5000
4-Hydroxyphenylacetic AcidND
ResorcinolPotent (Specific value not available)

ND: Not Determined from the available literature.

Table 2: DPPH Radical Scavenging Activity

CompoundIC50 (µM)
This compound ND
Gallic Acid13.2 - 30.53[1][2]
Ascorbic Acid (Vitamin C)~55.29
α-Tocopherol (Vitamin E)>100

ND: Not Determined from the available literature.

Table 3: Monoamine Oxidase (MAO) Inhibition

CompoundTargetIC50 (µM)
This compound MAO-A / MAO-BND
ClorgylineMAO-A0.0012[3]
Selegiline (Deprenyl)MAO-B0.051[4]

ND: Not Determined from the available literature.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility.

Mushroom Tyrosinase Inhibition Assay

This assay is widely used to screen for inhibitors of melanogenesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Test compound (this compound or alternatives)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of L-DOPA solution (2.5 mM).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of mushroom tyrosinase solution (100 units/mL) to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a defined period.

  • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

Materials:

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of the test compound in the same solvent.

  • In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the test compound solution at various concentrations.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the reaction mixture with the test compound.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Visualizing Biological Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Melanogenesis_Signaling_Pathway cluster_enzymes Melanogenic Enzymes UVB UVB Radiation MC1R MC1R UVB->MC1R Activates AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates transcription TRP1 TRP-1 MITF->TRP1 Upregulates transcription TRP2 TRP-2 MITF->TRP2 Upregulates transcription L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine Inhibited by This compound Melanin Melanin L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Dopaquinone->Melanin Series of reactions

Melanogenesis Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & Alternatives) Tyrosinase_Assay Tyrosinase Inhibition Assay Compound_Prep->Tyrosinase_Assay DPPH_Assay DPPH Radical Scavenging Assay Compound_Prep->DPPH_Assay MAO_Assay MAO-A/B Inhibition Assay Compound_Prep->MAO_Assay Assay_Reagents Prepare Assay Reagents (Enzymes, Substrates, Buffers) Assay_Reagents->Tyrosinase_Assay Assay_Reagents->DPPH_Assay Assay_Reagents->MAO_Assay IC50_Calc Calculate IC50 Values Tyrosinase_Assay->IC50_Calc DPPH_Assay->IC50_Calc MAO_Assay->IC50_Calc Comparison Compare Potency and Specificity IC50_Calc->Comparison

Inhibitor Specificity Workflow

Conclusion

References

A Researcher's Guide to Statistical Analysis for Comparing the Bioactivity of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the bioactivity of phenolic compounds. It outlines standard experimental protocols, presents comparative data, and details the appropriate statistical methodologies required for robust analysis and interpretation.

Experimental Protocols for Bioactivity Assessment

Reliable comparison of bioactivity begins with standardized and well-documented experimental protocols. Below are methodologies for two common in vitro assays used to evaluate the antioxidant and anti-inflammatory properties of phenolic compounds.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used to screen the free radical scavenging ability of phenolic compounds. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating higher antioxidant activity.[1]

Detailed Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) and protect it from light. Prepare a series of dilutions for each phenolic compound to be tested, as well as a standard antioxidant control (e.g., Ascorbic Acid, Trolox).

  • Reaction Setup: In a 96-well microplate, add a small aliquot of the test compound at various concentrations to the DPPH solution. Prepare a control well containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[2]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate spectrophotometer.[1]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[1]

  • IC50 Determination: Plot the percentage of scavenging activity against the corresponding concentrations of the phenolic compound. The IC50 value is determined from this dose-response curve via non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A1 Add DPPH and Samples to 96-well Plate P1->A1 P2 Prepare Phenolic Compound Serial Dilutions P2->A1 P3 Prepare Standard Control (e.g., Ascorbic Acid) P3->A1 A2 Incubate in Dark (30 min, RT) A1->A2 A3 Measure Absorbance (517 nm) A2->A3 D1 Calculate % Scavenging vs. Concentration A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value (Non-linear Regression) D2->D3

Caption: Workflow for the DPPH antioxidant activity assay.

The inhibition of protein denaturation is a widely used method to screen for anti-inflammatory properties of compounds.[3][4] The ability of a compound to prevent the heat-induced denaturation of a protein like bovine serum albumin (BSA) is compared to a standard anti-inflammatory drug.

Detailed Protocol:

  • Reagent Preparation: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA). Prepare various concentrations of the test phenolic compounds and a standard drug (e.g., Acetylsalicylic acid).[3]

  • Reaction Mixture: For each test, create a mixture containing 0.5 mL of the BSA solution and 0.5 mL of the test compound/standard solution at a specific concentration. A control consists of 0.5 mL of BSA and 0.5 mL of distilled water.

  • Incubation: Incubate all samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Cooling & Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of denaturation (IC50) is determined by plotting the percentage inhibition against compound concentration.

Data Presentation and Statistical Comparison

The following table summarizes the DPPH radical scavenging activity (IC50) for several well-known phenolic compounds and standards, providing a basis for comparison. A lower IC50 value indicates greater antioxidant potency.[1]

CompoundClassDPPH IC50 (µM)Reference
Gallic AcidPhenolic Acid4.05[1]
Ascorbic AcidVitamin24.42[1]
TroloxVitamin E Analog30.12[1]
Quercetin (B1663063)Flavonoid~5-10-
Curcumin (B1669340)Curcuminoid~20-30-

*Note: IC50 values for Quercetin and Curcumin are representative ranges from literature, as exact values can vary based on specific assay conditions.

Comparing IC50 values requires appropriate statistical tests to determine if observed differences are significant.

  • Data Transformation: Raw IC50 values often follow a skewed distribution. For statistical tests that assume a normal distribution (like t-tests and ANOVA), it is best practice to first transform the data by taking the negative logarithm, yielding pIC50 (-log10(IC50)).[5] This transformation typically results in a normal distribution and makes data easier to interpret, as a higher pIC50 value corresponds to higher potency.[5]

  • Comparing Two Compounds: To compare the mean pIC50 values of two compounds, a Student's t-test is appropriate.

  • Comparing Multiple Compounds: When comparing the mean pIC50 values of three or more compounds, a one-way Analysis of Variance (ANOVA) should be performed.[6][7] If the ANOVA result is statistically significant (e.g., p < 0.05), it indicates that at least one compound differs from the others. A post-hoc test (such as Tukey's HSD or Dunnett's test) is then required to identify which specific pairs of compounds are significantly different from each other.

G start Start: Have IC50 data from multiple independent experiments transform Transform Data IC50 -> pIC50 (-log10 IC50) start->transform decision How many compounds are being compared? transform->decision two_groups Two Compounds decision->two_groups multi_groups Three or More Compounds decision->multi_groups ttest Perform Student's t-test on pIC50 values two_groups->ttest anova Perform One-Way ANOVA on pIC50 values multi_groups->anova end Report mean pIC50 values and statistical significance ttest->end decision_anova Is ANOVA result significant (p < 0.05)? anova->decision_anova posthoc Perform Post-Hoc Test (e.g., Tukey's HSD) to find specific differences decision_anova->posthoc Yes no_diff No significant difference between compounds decision_anova->no_diff No posthoc->end no_diff->end

Caption: Decision tree for selecting a statistical test.

Mechanistic Insights: Modulation of Signaling Pathways

Beyond direct radical scavenging, many phenolic compounds exert their bioactivity by modulating cellular signaling pathways.[8][9] A key pathway involved in the cellular antioxidant response is the Keap1-Nrf2 pathway.[10]

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, which facilitates its degradation.[10][11] In the presence of oxidative stress or electrophilic compounds (including many phenolics), Keap1 is modified, releasing Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] Phytochemicals like quercetin and curcumin are known activators of the Nrf2 pathway.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds & Sequesters Degradation Proteasomal Degradation Nrf2_bound->Degradation Leads to Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Release & Translocation Phenolics Phenolic Compounds (e.g., Quercetin) Phenolics->Keap1 Modify & Inhibit ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds to Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by phenolic compounds.

References

A Comparative Guide to the Reproducibility and Analysis of Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the ability to reliably and reproducibly quantify compounds of interest is paramount. This guide provides a comparative overview of analytical methodologies for Ethyl 2,4-dihydroxyphenylacetate, a phenolic compound of interest in various research fields. While specific inter-assay variability data for this compound is not extensively published, this document outlines standardized protocols and expected performance benchmarks based on the analysis of analogous phenylacetates and phenolic compounds.

Comparative Analysis of Analytical Methods

The two most common high-performance liquid chromatography (HPLC) based methods for the quantification of phenolic compounds are HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Specificity Moderate; relies on chromatographic separation and UV absorbance spectrum. Co-eluting compounds with similar spectra can interfere.High; provides structural information based on mass-to-charge ratio, significantly reducing interferences.
Sensitivity Generally in the microgram to nanogram per milliliter range (µg/mL to ng/mL).High; can achieve picogram to femtogram per milliliter (pg/mL to fg/mL) levels.
Linearity Good over a wide concentration range.Excellent, though can be more susceptible to matrix effects at very low concentrations.
Cost Lower initial instrument cost and less expensive maintenance.Higher initial investment and more complex, costly maintenance.
Complexity Relatively straightforward to operate and troubleshoot.Requires more specialized expertise for method development, operation, and data interpretation.
Matrix Effect Less susceptible to ion suppression/enhancement from the sample matrix.Can be significantly affected by matrix components, often requiring internal standards for accurate quantification.

Experimental Protocol: Quantification of this compound by HPLC-UV

This protocol is a generalized method adapted from established procedures for similar phenolic compounds and should be validated for specific laboratory conditions.

1. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (from a biological matrix): A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. For example, a sample can be extracted with ethyl acetate, followed by evaporation of the solvent and reconstitution in the mobile phase.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for phenolic compounds.

  • Mobile Phase: A gradient elution is often optimal. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector can be used to monitor multiple wavelengths; a primary wavelength of around 280 nm is typical for phenolic compounds.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Reproducibility and Inter-Assay Variability

Reproducibility is a measure of the consistency of results over time and between different analysts and equipment. Inter-assay variability (or intermediate precision) refers to the variation observed when an assay is performed on different days, by different analysts, or with different equipment. It is typically expressed as the relative standard deviation (%RSD).

ParameterTypical Performance for Phenolic Compound Analysis by HPLC
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Intra-assay Precision (%RSD) < 5%
Inter-assay Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

To establish the inter-assay variability for an in-house developed assay for this compound, it is recommended to analyze the same set of quality control samples (at low, medium, and high concentrations) on at least three different days, preferably with different analysts. The %RSD of the measured concentrations across the different runs will provide the inter-assay variability.

Potential Biological Signaling Pathway

Phenolic compounds are known to exert biological effects through various mechanisms, including the modulation of cellular signaling pathways. One such pathway that is a common target for the antioxidant properties of phenolic compounds is the Keap1-Nrf2 pathway. This pathway is a critical regulator of the cellular antioxidant response.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Phenolic This compound (Hypothesized) Phenolic->Keap1_Nrf2 inhibits dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Caption: Hypothesized modulation of the Nrf2-ARE pathway by this compound.

In this proposed mechanism, this compound may stabilize the Nrf2 transcription factor, leading to the upregulation of antioxidant genes and enhanced cellular protection against oxidative stress. It is important to note that this is a representative pathway, and the actual biological targets of this compound would need to be determined experimentally.

Experimental Workflow for Method Validation

The following workflow outlines the steps for validating an analytical method for this compound.

Method_Validation_Workflow Start Start: Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (% Recovery) LOD_LOQ->Accuracy Precision Precision (Intra- & Inter-assay %RSD) Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Validated Validated Method Stability->Validated

Caption: A typical workflow for the validation of an analytical method.

Safety Operating Guide

Navigating the Disposal of Ethyl 2,4-dihydroxyphenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to treat Ethyl 2,4-dihydroxyphenylacetate as a potentially hazardous substance. Based on data from analogous compounds, it should be handled with care to avoid potential skin, eye, and respiratory irritation. Adherence to the following Personal Protective Equipment (PPE) standards is mandatory.

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat. Closed-toe shoes.
Respiratory Protection Generally not required with adequate ventilation. In case of dust generation or insufficient ventilation, use a NIOSH-approved respirator.

In the event of exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of laboratory chemicals is to avoid sewer and general waste streams unless explicitly permitted. All chemical waste must be disposed of through an approved hazardous waste program.[1]

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.[1]

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals can react violently or produce toxic gases.[2] Store acids and bases separately.[2]

2. Waste Containment and Labeling:

  • Solid Waste: Carefully collect solid this compound, minimizing dust formation. Place it in a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste (Solutions): Collect liquid waste containing this compound in a dedicated, leak-proof container. Ensure the container is compatible with the solvent used.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "this compound Waste" and the primary hazard(s) (e.g., "Irritant," "Handle with Care").

3. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[2][3] This area should be at or near the point of generation.[3]

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Inspect the container regularly for any signs of leakage or deterioration.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the disposal service with all available information about the waste, including the chemical name and any known hazards.

  • Follow all institutional and regulatory procedures for waste manifest documentation and handover.

5. Decontamination of Empty Containers:

  • An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.[1]

  • Triple rinse the container with a suitable solvent that can dissolve the compound. Collect the rinsate as hazardous waste.[1]

  • After triple rinsing, deface or remove the original chemical label and dispose of the container according to your institution's policies.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Ethyl 2,4-dihydroxyphenylacetate Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste: Collect in a labeled, sealed container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, sealed, compatible container. waste_type->liquid_waste Liquid storage Store container in designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup. storage->contact_ehs decontaminate Decontaminate empty container (Triple Rinse). Collect rinsate as hazardous waste. contact_ehs->decontaminate dispose_container Dispose of decontaminated container as per institutional policy. decontaminate->dispose_container

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 2,4-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed procedural instructions for the use of Ethyl 2,4-dihydroxyphenylacetate, ensuring the safety of researchers and the integrity of their work.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a multi-layered approach to personal protection is essential to minimize exposure risks. The following table outlines the recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended when there is a significant risk of splashing.Protects against eye irritation or serious eye damage from direct contact with the chemical.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or other protective clothing is necessary to prevent skin contact.Prevents skin irritation and potential absorption of the compound. Contaminated clothing should be promptly removed and laundered before reuse.[7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to maintain low airborne concentrations.[7] If ventilation is inadequate or if the compound is aerosolized or generates dust, a NIOSH-approved respirator is required.Minimizes the risk of respiratory tract irritation.[5][6][7]

Hazard Mitigation and Emergency Response

A clear understanding of potential hazards and the appropriate emergency responses is crucial for maintaining a safe laboratory environment.

HazardFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention if irritation persists.[4][5][6]
Skin Contact Wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before wearing it again. If skin irritation occurs, seek medical advice.[4][5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[5][8]

Spills and Disposal: A Step-by-Step Protocol

In the event of a spill, swift and appropriate action is necessary to contain the material and prevent further exposure.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe 1. Assess Situation contain Contain the Spill (Use inert absorbent material for liquids, sweep up solids) ppe->contain 2. Secure Area collect Collect Spilled Material (Place in a sealed, labeled container) contain->collect 3. Containment clean Clean the Area (Decontaminate with appropriate solvent) collect->clean 4. Collection dispose Dispose of Waste (Follow institutional and local regulations) clean->dispose 5. Decontamination end Spill Cleaned dispose->end 6. Final Disposal

Caption: A step-by-step workflow for responding to a chemical spill.

Disposal Plan

All chemical waste, including unused product and contaminated materials, must be handled and disposed of in accordance with local, state, and federal regulations.[7]

Waste TypeDisposal Procedure
Unused Product Dispose of the contents and container at an approved waste disposal facility.[5][6][9] Do not allow the product to enter drains.[7]
Contaminated PPE Dispose of contaminated gloves and other protective equipment as chemical waste, following all institutional and regulatory guidelines.[7]

Handling and Storage: Ensuring Stability and Safety

Proper handling and storage procedures are vital for maintaining the chemical's integrity and preventing accidents.

Handling and Storage Protocol

Handling_and_Storage cluster_handling Handling cluster_storage Storage handling_ventilation Use in a Well-Ventilated Area (Fume Hood) handling_ppe Wear Appropriate PPE handling_avoid Avoid Dust Formation and Inhalation handling_contact Avoid Contact with Skin and Eyes storage_container Keep Container Tightly Closed storage_location Store in a Cool, Dry, Well-Ventilated Place (Recommended: -20°C under inert atmosphere) storage_incompatible Store Away from Incompatible Materials (Strong Oxidizing Agents, Strong Acids, Bases)

Caption: Key procedures for the safe handling and storage of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dihydroxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dihydroxyphenylacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.